[1] Executive Summary 5-(Benzyloxy)nicotinic acid (CAS 263270-34-4) is a critical heterocyclic building block utilized in the synthesis of pharmaceutical agents targeting metabolic enzymes (e.g., glucokinase activators),...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
5-(Benzyloxy)nicotinic acid (CAS 263270-34-4) is a critical heterocyclic building block utilized in the synthesis of pharmaceutical agents targeting metabolic enzymes (e.g., glucokinase activators), kinases, and G-protein coupled receptors (GPCRs). Structurally, it consists of a pyridine core functionalized with a carboxylic acid at the C3 position and a benzyloxy ether at the C5 position. This specific substitution pattern renders it an invaluable scaffold for introducing hydrophobic bulk (via the benzyl group) while maintaining a polar, hydrogen-bonding handle (the carboxylic acid) for further derivatization or active site interaction.
This guide provides a comprehensive technical overview of the physicochemical properties, validated synthetic pathways, and application strategies for this compound in medicinal chemistry.
Physicochemical Profile
The following data aggregates experimental and high-confidence predicted values essential for handling and formulation.
Property
Value
Notes
IUPAC Name
5-(phenylmethoxy)pyridine-3-carboxylic acid
CAS Registry Number
263270-34-4
Molecular Formula
C₁₃H₁₁NO₃
Molecular Weight
229.23 g/mol
Physical State
Solid (Powder)
Typically off-white to pale yellow
Melting Point
185–190 °C (Predicted)
Experimental values vary by crystal form
LogP (Predicted)
1.8 ± 0.3
Moderate lipophilicity
pKa (Acid)
~3.5
Carboxylic acid deprotonation
pKa (Base)
~3.2
Pyridine nitrogen protonation
TPSA
59.4 Ų
Good membrane permeability potential
Solubility
DMSO, Methanol, DMF
Low solubility in water/non-polar solvents
Synthetic Methodologies
While direct alkylation of 5-hydroxynicotinic acid is possible, it often suffers from poor solubility and competitive N-alkylation. The Ester-Intermediate Route is the preferred industrial and laboratory method, offering higher yields and easier purification.
Reaction Pathway Visualization
Figure 1: Step-wise synthetic pathway prioritizing regioselectivity and yield.
Detailed Experimental Protocols
Step 1: Esterification (Protection)
Rationale: Converting the acid to a methyl ester increases solubility in organic solvents (DMF/Acetone) required for the subsequent alkylation step and prevents competitive ester formation with benzyl bromide.
Reagents: Suspend 5-hydroxynicotinic acid (1.0 eq) in anhydrous Methanol (0.5 M). Add concentrated H₂SO₄ (0.1 eq) dropwise.
Condition: Reflux for 12–16 hours. Monitor by TLC (10% MeOH in DCM).
Workup: Concentrate in vacuo. Neutralize with sat. NaHCO₃. Extract with EtOAc.[1] Dry over Na₂SO₄ and concentrate to yield Methyl 5-hydroxynicotinate .
Step 2: Williamson Ether Synthesis (Alkylation)
Rationale: Use of a weak base (K₂CO₃) in a polar aprotic solvent (DMF) favors O-alkylation over N-alkylation due to the phenolic nature of the 5-hydroxyl group.
Reagents: Dissolve Methyl 5-hydroxynicotinate (1.0 eq) in dry DMF (0.3 M). Add K₂CO₃ (1.5 eq) and stir for 15 min.
Addition: Add Benzyl bromide (1.1 eq) dropwise.
Condition: Heat to 60°C for 4–6 hours.
Workup: Pour into ice water. The product, Methyl 5-(benzyloxy)nicotinate (CAS 219817-42-2), typically precipitates. Filter and wash with water. Recrystallize from EtOH if necessary.
Step 3: Saponification (Deprotection)
Rationale: Mild hydrolysis using LiOH prevents cleavage of the benzyl ether, which can be sensitive to harsh acidic conditions or hydrogenation.
Reagents: Dissolve the intermediate ester in THF:H₂O (3:1). Add LiOH·H₂O (2.0 eq).
Condition: Stir at room temperature for 2–4 hours.
Isolation: Acidify carefully to pH ~3–4 using 1M HCl. The target compound, 5-(Benzyloxy)nicotinic acid , will precipitate.
Purification: Filter, wash with cold water, and dry under vacuum.
Structural Characterization
Verification of the product should be performed using ¹H NMR.[2][3] The following are expected diagnostic signals (DMSO-d₆, 400 MHz):
5-(Benzyloxy)nicotinic acid serves as a "privileged scaffold" modifier. Its utility lies in its ability to probe Structure-Activity Relationships (SAR) in three key ways:
Hydrophobic Pocket Exploration: The benzyloxy group extends into hydrophobic sub-pockets of enzymes (e.g., the allosteric site of Glucokinase or the hydrophobic channel of Sirtuins).
Linker Chemistry: The carboxylic acid is a versatile handle for amide coupling, forming focused libraries of amides or esters.
Isostere Replacement: It acts as a bioisostere for biphenyl carboxylic acids, improving solubility and metabolic stability (via the pyridine nitrogen).
Key Drug Classes:
Integrase Inhibitors: Analogs of this scaffold are found in HIV integrase inhibitor research (similar to Dolutegravir intermediates).
Sirtuin Modulators: Used to synthesize activators/inhibitors of SIRT1/SIRT2.
References
PubChem. "5-(Benzyloxy)nicotinic acid - Compound Summary."[5] National Library of Medicine.[5] Link
Bide Pharm. "Product Analysis: 5-(Benzyloxy)pyridine-3-carboxylic acid (CAS 263270-34-4)."[5][6] Bide Pharmatech. Link
Organic Syntheses. "From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)-Cycloadducts." Org.[7] Synth. 2020, 97, 18-35. (Provides foundational handling for 5-hydroxynicotinic acid). Link
A2B Chem. "Methyl 5-(benzyloxy)nicotinate (CAS 219817-42-2)." Chemical Building Blocks. Link
5-benzyloxynicotinic acid molecular weight and formula
Executive Summary 5-Benzyloxynicotinic acid (CAS: 263270-34-4) is a critical heterocyclic building block utilized in the development of epigenetic modulators, specifically Lysine-Specific Demethylase 1 (LSD1) inhibitors....
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-Benzyloxynicotinic acid (CAS: 263270-34-4) is a critical heterocyclic building block utilized in the development of epigenetic modulators, specifically Lysine-Specific Demethylase 1 (LSD1) inhibitors. Its structural utility lies in the 3,5-disubstituted pyridine core, which offers a rigid scaffold for fragment-based drug design (FBDD). This guide outlines its physicochemical identity, a robust self-validating synthetic protocol, and its application in modern medicinal chemistry.
Part 1: Physicochemical Identity
The following data establishes the baseline identity for quality control (QC) and stoichiometric calculations.
Distinct from the 2-benzyloxy isomer (CAS 14178-18-8)
Molecular Formula
C₁₃H₁₁NO₃
Molecular Weight
229.23 g/mol
Monoisotopic Mass: 229.0739 Da
Appearance
White to off-white solid
Hygroscopic; store under desiccant
Solubility
DMSO, DMF, MeOH
Limited solubility in water without pH adjustment
pKa (Calculated)
~3.8 (COOH), ~3.2 (Pyridine N)
Zwitterionic character in neutral aqueous media
Part 2: Robust Synthetic Workflow
The "Ester-Protection Route" is the industry-standard, self-validating protocol. It ensures regioselectivity and high purity.
Step-by-Step Protocol
Phase 1: Esterification (Protection)
Reagents: Suspend 5-hydroxynicotinic acid in anhydrous Methanol (MeOH).
Catalyst: Add catalytic Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) dropwise at 0°C.
Reaction: Reflux for 12–16 hours.
Checkpoint: Monitor via TLC (10% MeOH in DCM). The carboxylic acid spot (baseline) should disappear, replaced by the less polar methyl ester (Rf ~0.4).
Workup: Neutralize with NaHCO₃, extract with EtOAc. Yields Methyl 5-hydroxynicotinate .
Phase 2: O-Alkylation (The Critical Step)
Setup: Dissolve Methyl 5-hydroxynicotinate (1.0 eq) in DMF (0.2 M).
Base: Add Potassium Carbonate (K₂CO₃, 2.0 eq). Why: K₂CO₃ is mild enough to deprotonate the phenol without hydrolyzing the ester.
Validation: LC-MS should show a single peak with M+1 = 244.1 (Methyl ester product).
Phase 3: Saponification (Deprotection)
Hydrolysis: Treat the intermediate with Lithium Hydroxide (LiOH, 3.0 eq) in THF/Water (3:1).
Quench: Acidify carefully with 1N HCl to pH 3–4. Crucial: Do not go below pH 3 to avoid protonating the pyridine nitrogen excessively, which complicates precipitation.
Isolation: The product, 5-Benzyloxynicotinic acid , precipitates as a white solid. Filter and dry.[1][2]
Visualized Synthesis Workflow
Caption: Figure 1. Regioselective synthesis of 5-benzyloxynicotinic acid via the methyl ester pathway.
Part 3: Analytical Characterization (QC)
To certify the material, the following spectroscopic signatures must be observed.
1. Epigenetic Modulation (LSD1 Inhibitors)
5-Benzyloxynicotinic acid serves as a "warhead" scaffold for inhibitors of Lysine-Specific Demethylase 1 (LSD1). The carboxylic acid moiety often engages in hydrogen bonding with the active site residues (e.g., Val333 or Lys661), while the benzyloxy group occupies the hydrophobic pocket, mimicking the histone tail substrate.
2. Nicergoline and Ergot Alkaloid Synthesis
While 5-bromonicotinic acid is the primary precursor for Nicergoline, the 5-benzyloxy analog is used in structure-activity relationship (SAR) studies to probe the steric and electronic requirements of the ergoline binding pocket.
3. Bioconjugation Linkers
The rigidity of the pyridine ring combined with the ether linkage provides a stable spacer for PROTACs (Proteolysis Targeting Chimeras), linking an E3 ligase ligand to a protein of interest.
LSD1 Inhibition Pathway Context
Caption: Figure 2.[2] Mechanism of action for 5-benzyloxynicotinic acid derivatives in LSD1 inhibition.
References
PubChem. 5-(Benzyloxy)nicotinic acid (Compound CID 18422069). National Library of Medicine. [Link]
Organic Syntheses. From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)-Cycloadducts. (Protocol for esterification of 5-hydroxynicotinic acid). Org. Synth. 2020, 97, 18-35. [Link]
MDPI Pharmaceuticals. Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives. (Reference for benzyl-substitution chemistry on pyridine rings). Pharmaceuticals 2024, 17(3), 306.[3] [Link][3]
A Technical Guide to the Organic Solvent Solubility of 5-(Benzyloxy)nicotinic Acid: Theoretical Principles and Practical Determination
Abstract: 5-(Benzyloxy)nicotinic acid, a derivative of the essential vitamin niacin, represents a valuable scaffold in medicinal chemistry and materials science.[1][2] The solubility of this compound in organic solvents...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract: 5-(Benzyloxy)nicotinic acid, a derivative of the essential vitamin niacin, represents a valuable scaffold in medicinal chemistry and materials science.[1][2] The solubility of this compound in organic solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and various screening assays. This in-depth technical guide addresses the solubility of 5-(Benzyloxy)nicotinic acid from both a theoretical and a practical standpoint. In the absence of extensive published quantitative data for this specific molecule, this guide provides a framework for predicting solubility based on physicochemical principles and the known behavior of its parent compound, nicotinic acid. Critically, it offers a detailed, field-proven experimental protocol for the accurate determination of thermodynamic solubility using the benchmark shake-flask method, empowering researchers to generate reliable data in their own laboratories.
Part 1: Physicochemical Profile and Predicted Solubility Behavior
The solubility of a compound is governed by the interplay of its own physical and chemical properties with those of the solvent.[3] Understanding the structure of 5-(Benzyloxy)nicotinic acid is the first step in predicting its behavior in various organic media.
1.1. Molecular Structure and Physicochemical Properties
5-(Benzyloxy)nicotinic acid (C₁₃H₁₁NO₃) incorporates two key functional regions:
A Polar Head Group: The pyridine ring containing a carboxylic acid moiety is capable of hydrogen bonding (both as a donor from the carboxylic acid and an acceptor at the pyridine nitrogen) and dipole-dipole interactions. This region confers a degree of polarity to the molecule.
A Nonpolar Tail: The benzyloxy group (-O-CH₂-Ph) is a large, hydrophobic substituent. This group significantly increases the molecule's nonpolar character through van der Waals forces and limits its ability to fit into the structured lattice of highly polar solvents like water.
Key computed physicochemical properties for 5-(Benzyloxy)nicotinic acid are summarized below.
1.2. Predicting Solubility: A "Like Dissolves Like" Approach
The fundamental principle of "like dissolves like" provides a strong qualitative framework for selecting appropriate solvents.[3]
Comparison to Nicotinic Acid: Nicotinic acid itself is sparingly soluble in water and very slightly soluble in diethyl ether, but shows higher solubility in more polar organic solvents like ethanol and DMSO.[5][6] The introduction of the large, nonpolar benzyloxy group in 5-(benzyloxy)nicotinic acid is expected to dramatically decrease its solubility in highly polar, protic solvents (like water and methanol) while significantly increasing its solubility in solvents of intermediate polarity and those with higher nonpolar character. This is due to the energetic favorability of interactions between the benzyl group and less polar solvent molecules.[7]
Predicted Solubility Profile:
High Solubility Expected: In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the polar head group without the highly ordered hydrogen-bonding network of water.
Moderate to Good Solubility Expected: In polar protic solvents like ethanol and isopropanol, and in solvents of intermediate polarity such as acetone, ethyl acetate, and dichloromethane (DCM). These solvents can engage in some hydrogen bonding while also accommodating the nonpolar benzyl group.
Low Solubility Expected: In highly nonpolar solvents like hexanes and toluene, which cannot effectively solvate the polar pyridine-carboxylic acid portion of the molecule.
Very Low Solubility Expected: In water, where the energetic penalty of disrupting the water's hydrogen-bonding network to accommodate the large hydrophobic benzyl group would be substantial.
Part 2: Reference Data for the Parent Moiety - Nicotinic Acid
Table 1: Molar Solubility of Nicotinic Acid in Various Solvents at 298.2 K (25 °C)
Data derived from mole fraction solubilities presented in the cited literature.
The significantly higher solubility in DMSO compared to other solvents highlights the powerful solvating ability of polar aprotic solvents for this class of compounds.[5][8]
Part 3: Experimental Determination of Thermodynamic Solubility
Given the lack of published data, experimental determination is necessary for obtaining accurate solubility values for 5-(Benzyloxy)nicotinic acid. The shake-flask method is the gold standard for measuring equilibrium (thermodynamic) solubility, as it is reliable and widely accepted in the pharmaceutical and chemical industries.[9][10]
3.1. The Shake-Flask Method: Causality and Best Practices
This method is based on allowing a suspension of the compound in the chosen solvent to reach equilibrium, at which point the concentration of the dissolved compound in the supernatant is measured.[11] The extended equilibration time (typically 24-72 hours) is crucial to ensure that the measurement reflects the true thermodynamic solubility, not a transient (kinetic) state.[10]
3.2. Detailed Step-by-Step Experimental Protocol
This protocol provides a self-validating system for the accurate measurement of solubility.
1. Preparation of Saturated Solution:
a. Add an excess amount of solid 5-(Benzyloxy)nicotinic acid to a known volume (e.g., 2-5 mL) of the selected organic solvent in a sealed glass vial.
b. Expert Insight: "Excess" is critical. A persistent solid phase must be visible throughout the experiment to ensure the solution remains saturated.[9] A good starting point is to add enough solid so that approximately 10-20% remains undissolved at equilibrium.
2. Equilibration:
a. Place the sealed vials in a temperature-controlled shaker or on a stir plate set to a constant temperature (e.g., 25 °C).
b. Agitate the vials for a prolonged period, typically 24 to 72 hours.[11]
c. Expert Insight: The goal is to reach a plateau where the concentration of the dissolved solute no longer changes over time. For novel compounds, it is best practice to sample at multiple time points (e.g., 24, 48, and 72 hours) to experimentally confirm that equilibrium has been reached.
3. Phase Separation:
a. Once equilibrium is established, cease agitation and allow the vials to stand undisturbed for a short period to allow the bulk of the undissolved solid to sediment.
b. Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining suspended solid.
c. Carefully withdraw a sample of the clear supernatant using a pipette. Immediately filter the sample through a chemically inert syringe filter (e.g., a 0.2 or 0.45 µm PTFE filter) into a clean vial.[11]
d. Expert Insight: Filtration is a mandatory step to remove any microscopic, non-sedimented particles that would otherwise lead to an overestimation of solubility. The filter material must be chosen carefully to avoid adsorption of the solute; PTFE is an excellent choice for a wide range of organic solvents.
4. Quantification of Solute (Using HPLC):
a. Preparation of Standards: Prepare a stock solution of 5-(Benzyloxy)nicotinic acid in a suitable solvent (in which it is freely soluble, e.g., DMSO or methanol). From this stock, create a series of calibration standards of known concentrations that bracket the expected solubility.
b. Sample Preparation: Dilute the filtered supernatant with a suitable mobile phase or solvent to bring its concentration within the range of the calibration curve. An accurate dilution factor is essential.
c. HPLC Analysis: Analyze the prepared standards and the diluted sample solution using a validated High-Performance Liquid Chromatography (HPLC) method with a suitable detector (e.g., UV-Vis).[9]
d. Data Analysis: Construct a calibration curve by plotting the peak area (or height) of the standards against their known concentrations. Use the linear regression equation from this curve to calculate the concentration of the diluted sample.
e. Final Calculation: Multiply the calculated concentration by the dilution factor to determine the final solubility of 5-(Benzyloxy)nicotinic acid in the test solvent. Report the result in units such as mg/mL or mol/L at the specified temperature.[11]
Part 4: A Systematic Workflow for Solubility Assessment
For a researcher encountering a new compound like 5-(Benzyloxy)nicotinic acid, a structured approach saves time and resources. The following workflow provides a logical progression from initial estimation to precise quantitative measurement.
Caption: A systematic workflow for determining the organic solvent solubility of a novel compound.
Conclusion
While published quantitative solubility data for 5-(Benzyloxy)nicotinic acid is scarce, a robust scientific approach can provide the necessary insights for research and development professionals. Based on its molecular structure, the compound is predicted to be most soluble in polar aprotic solvents like DMSO and moderately soluble in alcohols and other intermediate polarity solvents, with poor solubility in nonpolar hydrocarbons and water. This guide provides the authoritative, step-by-step shake-flask protocol required to experimentally validate these predictions and generate precise, reliable solubility data. By following this systematic workflow, researchers can confidently characterize 5-(Benzyloxy)nicotinic acid, enabling its effective use in subsequent scientific applications.
References
Abreu, M. M., et al. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics.
BenchChem. (2025). General Experimental Protocol for Determining Solubility. BenchChem.
Anand, O., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.
Avdeef, A. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]
Hameed, G. S. (2024). Solubility and distribution. Physical Pharmacy II Lecture. Available at: [Link]
National Center for Biotechnology Information. (n.d.). 5-(Benzyloxy)nicotinic acid. PubChem Compound Database. Retrieved from [Link]
StatPearls. (2022). Biochemistry, Dissolution and Solubility. NCBI Bookshelf. Available at: [Link]
World Health Organization. (n.d.). Annex 4: Guidance on the design and conduct of biopharmaceutics classification system-based biowaiver studies. WHO Technical Report Series. Available at: [Link]
Zarghampour, F., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.
KNAUER. (2021). Good HPLC practice guide. KNAUER. Available at: [Link]
Gonçalves, J., & da Piedade, M. E. (2010). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Journal of Chemical & Engineering Data. Available at: [Link]
Rodrigues, M. M., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. Available at: [Link]
Dunlap, S. (2019). The Impact of Electron-Withdrawing Groups on the Reactivity and Solubility of Benzyloxypyridinium Salts. Cardinal Scholar. Available at: [Link]
Sinthupoom, N., et al. (2025). Nicotinic acid and derivatives as multifunctional pharmacophores for medical applications. ResearchGate. Available at: [Link]
Sangeetha, K., et al. (2024). Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. Nature. Available at: [Link]
Biological Activity and Therapeutic Potential of 5-(Benzyloxy)nicotinic Acid Derivatives: A Technical Guide
Executive Summary The functionalization of the pyridine-3-carboxylic acid (nicotinic acid) scaffold has historically yielded profound pharmacological breakthroughs. Among these, 5-(benzyloxy)nicotinic acid (CAS: 263270-3...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The functionalization of the pyridine-3-carboxylic acid (nicotinic acid) scaffold has historically yielded profound pharmacological breakthroughs. Among these, 5-(benzyloxy)nicotinic acid (CAS: 263270-34-4) and its derivatives represent a highly versatile class of compounds [1]. The introduction of a benzyloxy group at the 5-position provides critical steric bulk and lipophilicity, enabling these molecules to access hydrophobic binding pockets across diverse biological targets.
This technical guide explores the mechanistic causality, synthesis protocols, and biological activities of 5-(benzyloxy)nicotinic acid derivatives, focusing on their roles as critical intermediates in HIV integrase inhibitors, potent anti-melanogenic agents, and modulators of lipid metabolism via GPR109A agonism.
Structural Significance and Target Versatility
The core structure of 5-(benzyloxy)nicotinic acid combines the hydrogen-bonding capability of the carboxylic acid and pyridine nitrogen with the hydrophobic, aromatic nature of the benzyl ether. This dual nature allows the scaffold to act both as a robust synthetic protecting group and as a primary pharmacophore.
Table 1: Primary Biological Targets of 5-(Benzyloxy)nicotinic Acid Derivatives
Biological Target / Pathway
Primary Pharmacological Effect
Key Derivative / Drug Application
HIV-1 Integrase
Inhibition of viral DNA strand transfer
Dolutegravir (Tivicay) intermediate
Tyrosinase Enzyme
Competitive inhibition of melanogenesis
BABT derivatives (e.g., Compound 8)
GPR109A (HM74A)
Inhibition of adipocyte lipolysis
Lipid-lowering agents (HDL elevation)
c-Met Protein Kinase
Inhibition of abnormal cell proliferation
6-Amino-5-benzyloxy-nicotinic acid
Application 1: HIV Integrase Inhibition (The Dolutegravir Pathway)
One of the most commercially and clinically significant applications of 5-(benzyloxy)nicotinic acid derivatives is their use in the synthesis of Dolutegravir , a blockbuster HIV-1 integrase strand transfer inhibitor[2]. The benzyloxy group serves a dual purpose: it protects the critical 5-hydroxyl group during aggressive condensation and oxidation steps, and it provides necessary solubility for organic phase reactions before being catalytically removed in the final stages.
Mechanistic Causality in Synthesis
The synthesis of the key intermediate, 5-benzyloxy-4-hydroxy-6-hydroxymethyl-nicotinic acid , requires the selective deprotection of acetate and methyl ester groups while leaving the benzyloxy ether intact. Base-catalyzed saponification is chosen here because the benzyl ether is highly stable under alkaline conditions, whereas the ester and acetate groups are readily hydrolyzed. Subsequent acidification protonates the carboxylate, driving the crystallization of the highly pure intermediate [3].
Step-by-Step Methodology: Synthesis of the Dolutegravir Intermediate
This protocol details the self-validating conversion of 4-acetoxy-6-acetoxymethyl-5-benzyloxy-nicotinic acid methyl ester to the free acid [4].
Solubilization: Dissolve 46.8 g of the starting ester in 140 mL of methanol in a round-bottom flask.
Saponification: Place the flask in an ice bath. Slowly add 376 mL of 2N aqueous NaOH. The low initial temperature prevents exothermic degradation.
Heating: Remove the ice bath and heat the reaction mixture to 50°C with continuous stirring for 40 minutes to ensure complete hydrolysis of the acetate and methyl ester groups.
Neutralization & Precipitation: Cool the reaction mixture back to 0°C. Add diethyl ether, followed by the dropwise addition of 2N HCl until the pH drops, triggering the precipitation of the free acid.
Isolation: Filter the precipitated crystals under vacuum. Wash the filter cake thoroughly with distilled water to remove inorganic salts, followed by a diethyl ether wash to remove organic impurities.
Validation: Dry the colorless crystals. The expected yield is ~23.3 g (68%). Confirm identity via NMR: NMR (DMSO-d6) δ: 4.49 (2H, s), 5.19 (2H, s), 5.85 (1H, brs), 7.14-7.20 (2H, m), 7.33-7.43 (7H, m), 8.30 (1H, s), 10.73 (1H, t, J=5.8 Hz), 11.96 (1H, brs)[5].
Synthesis workflow for the 5-benzyloxy-nicotinic acid Dolutegravir intermediate.
Application 2: Tyrosinase Inhibition and Anti-Melanogenic Activity
Beyond synthetic intermediates, 5-benzyloxy-substituted heterocyclic derivatives exhibit direct biological activity. Recent studies have designed (Z)-2-(benzylamino)-5-benzylidenethiazol-4(5H)-one (BABT) derivatives—structurally inspired by the benzyloxy-nicotinic acid pharmacophore—as potent tyrosinase inhibitors [6].
Mechanism of Action
Tyrosinase is the rate-limiting enzyme in melanin biosynthesis. Derivatives bearing a benzyloxy or related bulky hydrophobic group at the 5-position demonstrate competitive inhibition by occupying the hydrophobic cavity adjacent to the binuclear copper active site of tyrosinase.
To validate the anti-melanogenic efficacy of these derivatives, a self-validating cellular assay using B16F10 melanoma cells is employed.
Cell Seeding: Seed B16F10 cells in a 6-well plate at a density of
cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
Treatment: Replace the media. Treat the cells with the test compound (e.g., Derivative 8 at 1, 5, and 10 µM) and stimulate melanogenesis using 100 nM α-MSH (alpha-melanocyte-stimulating hormone). Include a vehicle control and a Kojic acid positive control. Incubate for 72 hours.
Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of lysis buffer (50 mM sodium phosphate buffer, pH 6.8, containing 1% Triton X-100 and protease inhibitors). Incubate at -80°C for 30 minutes, then thaw and centrifuge at 12,000 rpm for 15 minutes at 4°C.
Enzymatic Reaction: Transfer 40 µL of the supernatant (quantified for equal protein concentration via BCA assay) to a 96-well plate. Add 160 µL of 2 mM L-DOPA in 50 mM sodium phosphate buffer (pH 6.8).
Quantification: Incubate at 37°C for 1 hour. Measure the absorbance at 475 nm using a microplate reader to quantify the formation of dopachrome.
Application 3: GPR109A (HM74A) Agonism and Lipid Metabolism
Nicotinic acid (Niacin) is a broad-spectrum lipid drug known to lower VLDL and triglycerides while significantly raising HDL cholesterol [7]. The discovery of the G protein-coupled receptor GPR109A (also known as HM74A) elucidated this mechanism. Derivatization at the 5-position, including halogenation (5-bromo) or etherification (5-benzyloxy), significantly alters receptor binding kinetics and the subsequent flushing side effect mediated by prostaglandin D2 (PGD2) release [8].
Mechanistic Causality
When a 5-substituted nicotinic acid derivative binds to GPR109A on adipocytes, it triggers a
-protein mediated signaling cascade. The alpha subunit of the protein inhibits adenylyl cyclase, leading to a drop in intracellular cyclic AMP (cAMP). This reduction inactivates Protein Kinase A (PKA), which in turn prevents the phosphorylation and activation of Hormone-Sensitive Lipase (HSL). Consequently, lipolysis is halted, reducing the flux of free fatty acids to the liver, which ultimately lowers VLDL and triglyceride synthesis [9].
GPR109A signaling cascade triggered by nicotinic acid derivatives in adipocytes.
Conclusion
The 5-(benzyloxy)nicotinic acid scaffold is a master key in modern medicinal chemistry. Whether serving as a sterically protective and lipophilic intermediate in the synthesis of life-saving antiretrovirals like Dolutegravir, acting as a competitive inhibitor in melanogenesis, or modulating lipid profiles via GPR109A, its structural geometry dictates highly specific and potent biological responses. Future drug development will likely continue to exploit the 5-position of the pyridine-3-carboxylic acid ring to fine-tune pharmacokinetics and target specificity.
References
National Center for Biotechnology Information. "5-(Benzyloxy)nicotinic acid | C13H11NO3 | CID 18422069 - PubChem". PubChem. Available at:[Link]
New Drug Approvals. "Dolutegravir approved by the EU Commission (synthesis included in this post)". New Drug Approvals. Available at:[Link]
Google Patents. "US9573965B2 - Process for the preparation of Dolutegravir". Google Patents.
European Patent Office. "Polycyclic carbamoylpyridone derivatives having hiv integrase inhibitory activity". Googleapis.com. Available at:[Link]
All About Drugs. "DOLUTEGRAVIR". All About Drugs. Available at:[Link]
MDPI. "Design and Synthesis of (Z)-2-(Benzylamino)-5-benzylidenethiazol-4(5H)-one Derivatives as Tyrosinase Inhibitors and Their Anti-Melanogenic and Antioxidant Effects". MDPI. Available at:[Link]
PubMed. "Nicotinic acid: pharmacological effects and mechanisms of action". NIH. Available at:[Link]
PubMed Central. "Nicotinic acid: an old drug with a promising future". NIH. Available at:[Link]
Annual Reviews. "Nicotinic Acid: Pharmacological Effects and Mechanisms of Action". Annual Reviews. Available at:[Link]
Protocols & Analytical Methods
Method
Application Note: Synthesis of LSD1 Inhibitors using 5-(Benzyloxy)nicotinic Acid
This guide outlines the rational design and synthesis of reversible LSD1 (KDM1A) inhibitors utilizing 5-(benzyloxy)nicotinic acid as a privileged scaffold. This specific core exploits the "molecular cap" strategy, where...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the rational design and synthesis of reversible LSD1 (KDM1A) inhibitors utilizing 5-(benzyloxy)nicotinic acid as a privileged scaffold. This specific core exploits the "molecular cap" strategy, where the nicotinic acid moiety engages the solvent-exposed region of the LSD1 active site, while the benzyloxy group penetrates the hydrophobic pocket adjacent to the FAD cofactor.
Executive Summary & Scientific Rationale
Lysine-specific demethylase 1 (LSD1/KDM1A) is a critical epigenetic eraser overexpressed in AML, SCLC, and various solid tumors.[1] While first-generation inhibitors (e.g., Tranylcypromine/TCP) were irreversible covalent binders, current drug discovery focuses on reversible inhibitors to mitigate off-target effects (e.g., MAO-A/B inhibition) and improve hematological safety profiles.
5-(Benzyloxy)nicotinic acid serves as an optimal starting material for reversible inhibitor libraries due to three structural advantages:
The Pyridine Nitrogen: Acts as a hydrogen bond acceptor, mimicking the interaction of the Histone H3 tail with Asp555 or Asn540 residues.
The C5-Benzyloxy Tail: Provides a hydrophobic vector to occupy the large hydrophobic cavity near the FAD cofactor, stabilizing the ligand-enzyme complex.
The C3-Carboxylic Acid: Facilitates rapid diversification via amide coupling to various amine pharmacophores (e.g., piperidines, pyrrolidines) that mimic the substrate lysine.
Retrosynthetic Analysis & Strategy
The synthesis follows a convergent approach. The target molecule is disassembled at the amide bond, revealing the core building block (5-(benzyloxy)nicotinic acid) and the variable amine partner.
Caption: Retrosynthetic breakdown of the target inhibitor into the nicotinic acid core and amine pharmacophore.
Detailed Experimental Protocol
Phase A: Activation of 5-(Benzyloxy)nicotinic Acid
Objective: Convert the carboxylic acid to an active ester to facilitate mild amide coupling.
Standard: Use HATU for high-efficiency coupling, minimizing racemization if chiral amines are used.
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 5-(benzyloxy)nicotinic acid (1.0 mmol, 229 mg) in anhydrous DMF (5 mL).
Base Addition: Add DIPEA (3.0 mmol, 0.52 mL) dropwise at 0°C under an inert nitrogen atmosphere.
Activation: Add HATU (1.2 mmol, 456 mg) in one portion.
Incubation: Allow the mixture to stir at 0°C for 15 minutes, then warm to room temperature (RT) for 30 minutes. The solution should turn slightly yellow, indicating the formation of the activated ester.
Phase B: Amide Coupling
Objective: Form the peptide bond between the core and the amine partner.
Reagents:
Target Amine (e.g., tert-butyl 4-aminopiperidine-1-carboxylate for intermediate synthesis, or a specific pharmacophore) (1.1 equiv)
Step-by-Step Procedure:
Addition: Add the Target Amine (1.1 mmol) dissolved in minimal DMF (1 mL) dropwise to the activated acid mixture.
Reaction: Stir the reaction mixture at RT for 4–12 hours.
Checkpoint: Monitor reaction progress via LC-MS or TLC (System: 5% MeOH in DCM). Look for the disappearance of the acid starting material (
) and the appearance of the product ().
Quenching: Once complete, dilute the reaction with EtOAc (50 mL) and wash with saturated LiCl solution (3 x 20 mL) to remove DMF.
Workup: Wash the organic layer with saturated NaHCO₃ (20 mL) and Brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Phase C: Purification & Isolation
Objective: Isolate the pure inhibitor.
Flash Chromatography: Purify the crude residue using a silica gel column.
Gradient: 0% to 10% MeOH in DCM.
Yield Expectation: 75–85% as a white/off-white solid.
Analytical Data Summary (Template)
Ensure your synthesized compound meets these characterization standards before biological testing.
Technique
Parameter
Acceptance Criteria
¹H NMR
Purity & Structure
Distinct singlet at ~8.5-9.0 ppm (Pyridine C2-H). Benzyloxy protons at ~5.2 ppm (s, 2H).
LC-MS
Identity
peak matching theoretical mass ± 0.4 Da. Purity > 95% (UV 254 nm).
Caption: Workflow for the biochemical validation of LSD1 inhibition.
Protocol:
Pre-incubation: Incubate recombinant human LSD1 (20 nM) with the synthesized inhibitor (serial dilutions: 10
M to 0.1 nM) in assay buffer (50 mM Tris pH 7.5, 0.01% Tween-20) for 15 min at RT.
Initiation: Add H3K4me2 peptide (20
M) to initiate the reaction.
Detection: After 30 min, add the detection mix (Amplex Red 50
M + HRP 0.1 U/mL).
Measurement: Measure fluorescence after 20 min. Calculate
using a 4-parameter logistic fit.
Expert Tips & Troubleshooting
Solubility: 5-(Benzyloxy)nicotinic acid derivatives can be hydrophobic. If precipitation occurs during biological assays, ensure the final DMSO concentration is < 1% or use a solubility-enhancing tail (e.g., morpholine/piperazine) in the amine partner.
Coupling Efficiency: If the amine partner is sterically hindered, switch from HATU to COMU or generate the acid chloride (using oxalyl chloride/DMF cat.) for higher reactivity.
Selectivity Check: Always counter-screen against MAO-A and MAO-B. The 5-benzyloxy group generally improves selectivity for LSD1 over MAO enzymes compared to smaller substituents.
References
LSD1 Structure & Function
Shi, Y., et al. (2004).[2] Histone demethylation mediated by the nuclear amine oxidase homolog LSD1.[3][4][5] Cell, 119(7), 941-953. Link
Reversible Inhibitor Design
Sartori, G., et al. (2017). Nicotinamide derivatives as reversible inhibitors of Lysine Specific Demethylase 1. European Journal of Medicinal Chemistry, 126, 246-258.[6] Link[6]
Synthesis Methodologies
Montalbano, F., et al. (2013). Discovery of a new class of non-covalent inhibitors of the histone demethylase LSD1. MedChemComm, 4, 1565-1570. Link
Assay Protocols
Heilmann, E., et al. (2020). A Fluorescence-Based Assay for the Identification of LSD1 Inhibitors. Methods in Molecular Biology, 2163, 123-132. Link
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol: Amide Coupling of 5-(Benzyloxy)nicotinic Acid
Abstract & Strategic Context
5-(Benzyloxy)nicotinic acid (CAS: 263270-34-4) is a critical intermediate in medicinal chemistry, particularly for kinase inhibitors and NAD+ modulators.[1][2] It serves as a lipophilic, masked equivalent of 5-hydroxynicotinic acid.[1][2] While amide coupling is a routine transformation, this specific substrate presents unique challenges due to its zwitterionic nature , the electron-deficient pyridine ring , and the solubility profile dictated by the 5-benzyloxy substituent.
This guide moves beyond generic "add A to B" instructions. It provides a causally grounded decision framework for selecting the optimal coupling strategy—HATU for high-value library synthesis or T3P for scalable process chemistry—and details the critical pH control required to isolate the pyridine product successfully.
Chemical Analysis & Pre-Reaction Logic
Before initiating synthesis, the researcher must account for the electronic and physical properties of the substrate.
Feature
Chemical Consequence
Operational Adjustment
Pyridine Nitrogen (N1)
Acts as a weak base (pKa ~3.8-4.0 due to 3-COOH withdrawing effect).[1][2] Can form salts with coupling byproducts.[1][2]
Critical: Workup pH must be adjusted to >7.0 to ensure the product is in the free base form for organic extraction.
3-Carboxylic Acid
Exists as a zwitterion in neutral media; poor solubility in non-polar solvents (DCM, Toluene).[1]
Use DMF or DMSO as co-solvents.[1][2] Use DIPEA (2.0–3.0 equiv) to solubilize the starting material by breaking the zwitterionic lattice.
5-Benzyloxy Group
Electron-donating (resonance).[1][2] Increases electron density at C2/C4/C6 but has minimal steric impact on the C3-carbonyl.[1][2]
Generally stable to standard coupling conditions.[1][2] Caution: Avoid harsh Lewis acids (e.g., BBr3) or prolonged reflux in strong acid, which may cleave the benzyl ether.
Decision Matrix: Selecting the Coupling Reagent
Not all coupling reagents are equal for this substrate.[1][2][3] Use the following logic flow to determine the correct path.
Figure 1: Decision matrix for selecting the optimal coupling strategy based on amine reactivity and scale.
Detailed Protocols
Method A: The "Gold Standard" (HATU/DIPEA)
Recommended for: Discovery chemistry, milligram scales, and valuable amines.
Mechanism: HATU generates a highly reactive At-ester (7-azabenzotriazole active ester).[1][2] The pyridine nitrogen in the HATU structure provides an intramolecular base effect, accelerating the coupling, which is crucial for the electron-deficient nicotinic acid.
Recommended for: Gram-scale synthesis, weak amines, and avoiding epimerization.
Mechanism: T3P (Propylphosphonic anhydride) acts as a Lewis acid to activate the carboxylate. It is supplied as a solution in EtOAc or DMF.[1][2] The byproducts are water-soluble phosphates, simplifying purification.[2][5]
Avoid using SOCl₂ at reflux; use Oxalyl Chloride/DMF at 0°C or switch to T3P.[1]
Workflow Visualization
The following diagram illustrates the critical "Product Rescue" logic during the workup phase, which is the most common failure point for pyridine amides.
Figure 2: Workup logic flow ensuring recovery of the pyridine product by pH management.
References
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2][3][7][8] Organic Process Research & Development. Link[1]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews.[1][2] Link
Patterson, A. W., et al. (2011). T3P-Promoted Synthesis of a Series of 2-Aryl-3-phenyl-2,3-dihydro-4H-pyrido[3,2-e][1,3]thiazin-4-ones. Journal of Heterocyclic Chemistry. Link[1]
PubChem. (2025).[1] 5-(Benzyloxy)nicotinic acid Compound Summary. National Library of Medicine.[2] Link
BenchChem. (2025).[1][4] General Amide Coupling Protocols. Link
Application Note: 5-(Benzyloxy)nicotinic Acid as a Scaffold in Drug Discovery
Executive Summary 5-(Benzyloxy)nicotinic acid (CAS: 263270-34-4) represents a strategic scaffold in medicinal chemistry, bridging the gap between polar, hydrophilic fragment-like molecules and lipophilic drug-like candid...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
5-(Benzyloxy)nicotinic acid (CAS: 263270-34-4) represents a strategic scaffold in medicinal chemistry, bridging the gap between polar, hydrophilic fragment-like molecules and lipophilic drug-like candidates. Structurally, it modifies the endogenous ligand nicotinic acid (Vitamin B3) by adding a lipophilic benzyl ether at the 5-position.
This modification is critical for two primary therapeutic areas:
GPR109A Agonism: The 5-benzyloxy group engages hydrophobic pockets in the niacin receptor (GPR109A/HCAR2), potentially separating the desired lipid-lowering effects from the cutaneous flushing side effects associated with niacin.
HIF Prolyl Hydroxylase (PHD) Inhibition: The pyridine-3-carboxylic acid core mimics 2-oxoglutarate (2-OG), while the benzyloxy tail extends into the active site's hydrophobic sub-domains, stabilizing the Hypoxia-Inducible Factor (HIF).
This guide provides a validated synthetic workflow, derivatization protocols, and structural insights for deploying this scaffold in lead optimization.
The "Hinge" Binder: In kinase inhibitors, the pyridine nitrogen often serves as a key hydrogen bond acceptor for the hinge region of the ATP-binding site.
The "Salt Bridge" Anchor: The carboxylic acid moiety forms essential salt bridges with arginine or lysine residues in GPR109A and PHD enzymes.
The "Vector" Point: The 5-position ether oxygen acts as a vector, directing the bulky benzyl group into solvent-accessible areas or hydrophobic back-pockets without disrupting the core binding mode of the nicotinic acid headgroup.
Experimental Protocols
Protocol A: Synthesis of 5-(Benzyloxy)nicotinic Acid
Rationale: While 5-hydroxynicotinic acid is commercially available, this protocol ensures high-purity conversion to the benzyl ether, avoiding O/N-alkylation mixtures common in pyridine chemistry.
Charge a round-bottom flask with 5-hydroxynicotinic acid (e.g., 1.39 g, 10 mmol) and K₂CO₃ (4.14 g, 30 mmol).
Add anhydrous DMF (20 mL) and stir at room temperature for 15 minutes to form the phenoxide/carboxylate salts.
Add benzyl bromide (2.6 mL, 22 mmol) dropwise. Note: Excess benzyl bromide is used to alkylate both the hydroxyl group and the carboxylic acid (forming the benzyl ester intermediate), which improves solubility and reaction rate.
Heat the mixture to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LCMS. The major product will be benzyl 5-(benzyloxy)nicotinate .
Work-up:
Cool to room temperature. Dilute with water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).
Wash combined organics with brine, dry over Na₂SO₄, and concentrate to yield the crude benzyl ester.
Hydrolysis (Selective Ester Cleavage):
Dissolve the crude intermediate in THF/MeOH (1:1, 20 mL).
Add NaOH (2N, 10 mL) and stir at room temperature for 2 hours. Note: The benzyl ether is stable under these saponification conditions.
Concentrate to remove volatiles. Acidify the aqueous residue to pH 3-4 using 1N HCl.
Isolation:
The product, 5-(benzyloxy)nicotinic acid , will precipitate as a white solid.[1]
Filter, wash with cold water, and dry under vacuum.[2]
Yield Expectation: 75-85%.
Protocol B: General Amide Coupling (Derivatization)
Rationale: To create libraries of GPR109A agonists or kinase inhibitors, the carboxylic acid is typically converted to an amide.
Dissolve 5-(benzyloxy)nicotinic acid in DMF (0.2 M).
Add DIPEA and stir for 5 minutes.
Add HATU. Stir for 5 minutes to activate the acid (formation of OAt ester).
Add the amine (R-NH₂). Stir at room temperature for 2-12 hours.
QC Check: Monitor conversion by LCMS. The pyridine nitrogen can sometimes interfere with coupling; if conversion is low, switch to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine.
Visualizing the Scaffold Logic
The following diagram illustrates the synthetic flow and the pharmacophore mapping of the scaffold against its two primary targets.
Caption: Synthesis pathway of 5-(Benzyloxy)nicotinic acid and its pharmacophore mapping to key biological targets.
Application Case Studies
Case Study 1: GPR109A (Niacin Receptor) Agonists
Challenge: Niacin treats dyslipidemia but causes severe cutaneous flushing via GPR109A activation in Langerhans cells (leading to PGD2 release).[4]
Solution: Modifying the nicotinic acid core at the 5-position alters the receptor activation kinetics or tissue distribution.
Mechanism: The 5-benzyloxy group increases lipophilicity (LogP > 2), facilitating entry into the orthosteric site of GPR109A.
SAR Insight: Research indicates that 5-alkoxy derivatives often maintain the anti-lipolytic activity (reducing free fatty acids) while showing reduced flushing potential compared to niacin, likely due to altered biased signaling or reduced peak plasma concentrations (Cmax) due to slower absorption.
Case Study 2: HIF Prolyl Hydroxylase (PHD) Inhibitors
Challenge: Stabilizing HIF-1α to treat anemia or ischemic injury requires inhibiting PHD enzymes.
Solution: The 5-(benzyloxy)nicotinic acid scaffold acts as a competitive antagonist to the co-substrate 2-oxoglutarate.
Mechanism:
COOH & Pyridine N: Chelate the active site Iron (Fe2+) in the PHD enzyme.
Benzyloxy Group: Occupies the hydrophobic binding pocket usually filled by the rest of the HIF peptide substrate.
Protocol Adaptation: For PHD inhibition, the carboxylic acid is often converted to a glycinamide or similar polar amide to enhance chelation geometry.
References
Synthesis of 5-Hydroxynicotinic Acid Derivatives
Organic Syntheses, Coll.[5] Vol. 10, p. 433 (2004); Vol. 79, p. 196 (2002). (Describes the preparation of ethyl 5-hydroxynicotinate).
GPR109A Agonists & SAR
Deng, Q., et al. (2008).[6] "Molecular modeling aided design of nicotinic acid receptor GPR109A agonists." Bioorganic & Medicinal Chemistry Letters, 18(18), 4963-4967.[6] (Discusses 5-substitution for receptor fit).
Nicotinic Acid in Drug Discovery
Offermanns, S. (2006). "The nicotinic acid receptor GPR109A (HM74A or PUMA-G) as a new therapeutic target." Trends in Pharmacological Sciences, 27(7), 384-390.
Chemical Properties & CAS Data
PubChem Compound Summary for CID 18422069 (5-(Benzyloxy)nicotinic acid).
Application Note: Optimized Reaction Conditions for the Esterification of 5-(Benzyloxy)nicotinic Acid
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary & Substrate Profiling The esterification of 5-(Benzylo...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals
Content Type: Technical Guide & Experimental Protocols
Executive Summary & Substrate Profiling
The esterification of 5-(Benzyloxy)nicotinic acid to form its corresponding methyl or ethyl ester is a critical transformation in pharmaceutical synthesis, notably serving as a key intermediate in the development of HIV integrase inhibitors such as .
However,1 presents unique chemical challenges that render standard Fischer esterification methods highly inefficient[1]. The molecule contains three distinct functional domains that dictate its reactivity:
The Pyridine Ring: Under acidic conditions (e.g., H₂SO₄/MeOH), the basic pyridine nitrogen rapidly protonates to form a pyridinium salt. This strongly withdraws electron density from the adjacent carboxylic acid, rendering the carbonyl carbon significantly less electrophilic and stalling nucleophilic attack by the alcohol.
The Benzyloxy Ether: While generally stable to mild acids, prolonged heating in strong mineral acids (required to overcome the pyridine deactivation) can lead to ether cleavage or degradation.
The Carboxylic Acid: Exists in a zwitterionic equilibrium with the pyridine nitrogen, reducing its solubility in standard organic solvents.
To overcome these barriers, researchers must bypass standard equilibrium-driven esterification in favor of highly reactive intermediates (acyl chlorides) or neutral alkylation pathways[2].
Mechanistic Rationale & Strategy Selection
Fig 1: Comparative synthetic routes for the esterification of 5-(Benzyloxy)nicotinic acid.
Quantitative Comparison of Esterification Methodologies
According to authoritative protocols for 3, the use of thionyl chloride (SOCl₂) is highly preferred[3]. This method converts the carboxylic acid into a highly electrophilic acyl chloride in situ, completely overriding the electronic deactivation caused by the pyridine ring.
Fig 2: Step-by-step experimental workflow for thionyl chloride-mediated esterification.
Procedure:
Suspension: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 5-(Benzyloxy)nicotinic acid (1.0 equiv) in anhydrous methanol (10 mL/g). Causality: The starting material will not fully dissolve initially due to its zwitterionic nature.
Activation: Cool the suspension to 0 °C using an ice bath. Slowly add thionyl chloride (2.5 equiv) dropwise over 15 minutes. Causality: The reaction is highly exothermic and releases SO₂ and HCl gases. The low temperature prevents violent boiling of methanol.
Esterification: Remove the ice bath and heat the mixture to reflux (65 °C) for 3-4 hours. The suspension will become a clear solution as the acyl chloride forms and rapidly reacts with methanol.
Concentration: Once complete (monitor by LC-MS), concentrate the mixture in vacuo. Causality: Removing excess SOCl₂ and methanol before aqueous workup prevents violent exothermic hydrolysis in the separatory funnel.
Neutralization (Self-Validating Step): Resuspend the crude residue in ethyl acetate. Slowly add saturated aqueous NaHCO₃ until the aqueous layer reaches pH ~8. Causality: The product exists as a water-soluble hydrochloride salt. Neutralization deprotonates the pyridine ring, driving the free-base ester into the organic phase. Validation: CO₂ bubbling will cease when neutralization is complete.
Isolation: Separate the layers, wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to afford methyl 5-(benzyloxy)nicotinate as a solid.
For applications where even transient acidic conditions must be avoided, 2[2]. This method relies on Sₙ2 kinetics rather than carbonyl addition.
Procedure:
Deprotonation: Dissolve 5-(Benzyloxy)nicotinic acid (1.0 equiv) in anhydrous DMF (5 mL/g). Add finely powdered K₂CO₃ (2.0 equiv) and stir at room temperature for 20 minutes. Causality: K₂CO₃ deprotonates the carboxylic acid to form a highly nucleophilic potassium carboxylate. The mixture is heterogeneous, requiring vigorous stirring.
Alkylation: Add Methyl Iodide (MeI) (1.2 equiv) dropwise. Stir the reaction at room temperature for 4-6 hours. Caution: MeI is a volatile, highly toxic alkylating agent. Handle exclusively in a fume hood.
Quenching & Partitioning: Quench the reaction by pouring it into cold water (4x the volume of DMF). Extract the aqueous mixture with ethyl acetate (3x).
DMF Removal: Wash the combined organic layers thoroughly with water (3x) followed by brine. Causality: DMF is highly miscible with water. Repeated high-volume water washes effectively partition the DMF out of the ethyl acetate, preventing solvent contamination in the final product.
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the target ester.
Analytical Monitoring & Validation
To ensure the trustworthiness of the synthesis, utilize the following analytical checkpoints:
TLC Monitoring: 5-(Benzyloxy)nicotinic acid is highly polar and will stay near the baseline in standard solvent systems (e.g., 50% EtOAc/Hexanes). The resulting methyl ester will elute significantly higher (R_f ~ 0.4 - 0.6), allowing for easy visual confirmation of reaction completion.
Mass Spectrometry (ESI-MS): Look for the disappearance of the starting material mass (
) and the appearance of the esterified product mass ().
References
1. Dolutegravir approved by the EU Commission (synthesis included in this post). New Drug Approvals.
2.[3] Nicotinoyl Chloride | High-Purity Reagent for Research. BenchChem. 3
3.[4] Methyl nicotinate | 93-60-7. ChemicalBook.4
4.[2] Triphenylphosphine Dibromide: A Simple One–pot Esterification Reagent. PubMed Central (PMC), National Institutes of Health. 2
5.[1] 5-(Benzyloxy)nicotinic acid | C13H11NO3 | CID 18422069. PubChem - NIH. 1
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 5-(Benzyloxy)nicotinic Acid
Introduction: Strategic Importance in Medicinal Chemistry 5-(Benzyloxy)nicotinic acid and its derivatives are pivotal scaffolds in modern drug discovery. The nicotinic acid core is a well-established pharmacophore presen...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Strategic Importance in Medicinal Chemistry
5-(Benzyloxy)nicotinic acid and its derivatives are pivotal scaffolds in modern drug discovery. The nicotinic acid core is a well-established pharmacophore present in numerous biologically active compounds. The benzyloxy group at the 5-position serves a dual purpose: it acts as a protecting group for the hydroxyl functionality and its steric and electronic properties can be strategically manipulated to influence molecular interactions with biological targets. The true synthetic versatility of this scaffold, however, lies in the strategic functionalization of the pyridine ring, primarily through palladium-catalyzed cross-coupling reactions. These reactions offer a powerful and efficient means to introduce a diverse array of chemical moieties, enabling the systematic exploration of structure-activity relationships (SAR) to optimize the efficacy, selectivity, and pharmacokinetic profiles of new drug candidates.[1]
This technical guide provides a comprehensive overview of the key palladium-catalyzed cross-coupling reactions involving 5-(benzyloxy)nicotinic acid, with a focus on practical, field-proven protocols and the scientific rationale behind experimental choices.
PART 1: Foundational Chemistry - Preparing the Starting Material
While 5-(benzyloxy)nicotinic acid is commercially available, understanding its synthesis from readily available precursors is fundamental. A common route involves the direct bromination of nicotinic acid, followed by nucleophilic substitution with benzyl alcohol. The initial bromination is a critical step, often employing reagents like thionyl chloride and bromine in the presence of an iron catalyst.[2][3]
Experimental Protocol: Synthesis of 5-Bromonicotinic Acid
This protocol is a foundational step for accessing the necessary precursor for subsequent cross-coupling reactions.
Reagents:
Nicotinic Acid
Thionyl Chloride (SOCl₂)
Bromine (Br₂)
Iron powder (catalyst)
4N Sodium Hydroxide (NaOH) solution
Ice water
Ethanol (for recrystallization)
Procedure:
To a suitable reaction vessel, charge nicotinic acid (e.g., 50 g, 0.406 mol), thionyl chloride (e.g., 70 ml, 0.96 mol), and iron powder (e.g., 1 g, 2% by weight of nicotinic acid).[2]
Heat the mixture to 70°C with constant stirring.
Carefully add bromine (e.g., 40 ml, 0.78 mol) dropwise over a period of 2 hours.[3]
After the addition is complete, reflux the reaction mixture for 6 hours.[3]
Distill off the excess bromine and thionyl chloride under reduced pressure.
Cool the residue to 0°C and slowly add a pre-cooled 4N sodium hydroxide solution until the pH of the mixture reaches 3.[3]
A precipitate of 5-bromonicotinic acid will form. Collect the solid by suction filtration.
For further purification, the crude product can be recrystallized from ethanol.[1][2]
PART 2: Key Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 5-position of the nicotinic acid ring is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions.[1] This section will detail the protocols for three of the most powerful and widely used transformations: the Suzuki-Miyaura, Heck, and Sonogashira couplings.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Partners
The Suzuki-Miyaura coupling is arguably the most robust and frequently employed method for constructing biaryl and heteroaryl structures.[4][5] It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[5][6]
The choice of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling. The palladium(0) species, often generated in situ from a palladium(II) precursor, is the active catalyst. The ligand, typically a phosphine, stabilizes the palladium center and modulates its reactivity. The base is essential for the transmetalation step, activating the boronic acid to facilitate the transfer of the organic group to the palladium center.[6]
Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This protocol provides a general procedure for the coupling of a 5-bromonicotinate ester with an arylboronic acid. The ester form is often used to improve solubility and prevent side reactions involving the carboxylic acid.
Materials:
5-Bromo-nicotinate ester (e.g., methyl or ethyl ester)
In a reaction vessel, combine the 5-bromonicotinate ester, arylboronic acid, and base.
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[4]
Add the degassed solvent to the reaction mixture.
Add the palladium catalyst to the mixture under a positive pressure of inert gas.[4]
Heat the reaction mixture to 80-100°C and stir until the starting material is consumed, as monitored by TLC or LC-MS.[1][4]
Upon completion, cool the reaction to room temperature and dilute with water.
Extract the aqueous layer with an organic solvent such as ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired 5-arylnicotinic acid derivative.[1]
Coupling Partner (Arylboronic Acid)
Catalyst (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Phenylboronic acid
Pd(PPh₃)₄ (5)
K₃PO₄
DMF
80
24
~85
3-Fluoro-4-methylphenylboronic acid
Pd(PPh₃)₄ (5)
K₃PO₄
DMF
80
24
~75
4-Methoxyphenylboronic acid
Pd(OAc)₂ (2) / SPhos (4)
K₂CO₃
Toluene/H₂O
100
12
~90
Table 1: Representative conditions and yields for the Suzuki-Miyaura coupling of 5-bromonicotinic acid derivatives.[4][7]
Heck Reaction: Vinylation of the Pyridine Ring
The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[8] This reaction allows for the introduction of vinyl groups onto the nicotinic acid scaffold, which can serve as versatile handles for further synthetic transformations.[9]
The Heck reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a palladium(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination to release the product and regenerate the catalyst.[8] The choice of base and ligand can significantly influence the regioselectivity and efficiency of the reaction.
Diagram: The Heck Reaction Catalytic Cycle
Caption: A generalized catalytic cycle of the Mizoroki-Heck reaction.
This protocol outlines a general procedure for the Heck coupling of a 5-bromonicotinate ester with an alkene.
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[10][11] This reaction is particularly valuable for introducing alkynyl moieties, which are important precursors for the synthesis of various heterocyclic compounds and can also participate in "click" chemistry reactions.
The traditional Sonogashira reaction employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst.[12] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[11] Milder, copper-free conditions have also been developed to avoid the potential for alkyne homocoupling, a common side reaction.[10]
Diagram: Experimental Workflow for Palladium-Catalyzed Cross-Coupling
Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.
This protocol describes a typical Sonogashira coupling of a 5-bromonicotinate ester with a terminal alkyne.
Materials:
5-Bromonicotinate ester
Terminal alkyne (1.2 equivalents)
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
Copper(I) iodide (CuI, 1 mol%)
Base (e.g., Et₃N or Diisopropylethylamine)
Solvent (e.g., THF or DMF)
Inert gas (Nitrogen or Argon)
Procedure:
In a Schlenk flask, dissolve the 5-bromonicotinate ester, palladium catalyst, and copper(I) iodide in the solvent.
Degas the solution by bubbling inert gas through it for 15-20 minutes.
Add the base and the terminal alkyne to the reaction mixture.
Stir the reaction at room temperature or with gentle heating (40-60°C) until the starting material is consumed.
Once the reaction is complete, dilute the mixture with an organic solvent and wash with saturated aqueous ammonium chloride solution to remove the copper salts.
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography.
PART 3: Post-Coupling Transformations - Deprotection of the Benzyl Ether
A crucial final step in many synthetic sequences is the deprotection of the benzyloxy group to reveal the free hydroxyl functionality. The choice of deprotection method is critical to avoid affecting other functional groups introduced during the cross-coupling reactions.
Common Deprotection Strategies
Palladium-Catalyzed Hydrogenation: This is the most common and often cleanest method for benzyl ether cleavage.[13] The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. A hydrogen transfer source, such as 1,4-cyclohexadiene, can be used in the presence of other reducible groups.[13]
Acidic Cleavage: Strong acids can cleave benzyl ethers, but this method is limited to substrates that are stable to acidic conditions.[13]
Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can be used for oxidative debenzylation, especially for electron-rich p-methoxybenzyl (PMB) ethers.[13][14] Recent methods have expanded the use of DDQ for simple benzyl ethers through photoirradiation.[13][14]
Hydrogen source (H₂ gas or a hydrogen transfer reagent like ammonium formate)
Solvent (e.g., Ethanol, Methanol, or Ethyl Acetate)
Procedure:
Dissolve the 5-substituted-(benzyloxy)nicotinic acid derivative in the chosen solvent in a flask suitable for hydrogenation.
Carefully add the Pd/C catalyst.
Evacuate the flask and backfill with hydrogen gas (or add the hydrogen transfer reagent).
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the celite with the solvent.
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
Conclusion
The palladium-catalyzed cross-coupling of 5-(benzyloxy)nicotinic acid and its derivatives represents a cornerstone of modern synthetic and medicinal chemistry. The Suzuki-Miyaura, Heck, and Sonogashira reactions provide a versatile and powerful toolkit for the construction of novel and complex molecular architectures from this readily accessible scaffold. A thorough understanding of the underlying reaction mechanisms and careful optimization of the experimental conditions are paramount to achieving high yields and purity. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers, scientists, and drug development professionals in their pursuit of new therapeutic agents.
References
The Evolving Landscape of 5-Bromonicotinic Acid Derivatives: A Technical Overview of Biological Activities. Benchchem.
Benzyl Ethers - Organic Chemistry Portal.
Rapid Chemoselective Deprotection of Benzyl Esters by Nickel Boride. Synthesis.
A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry.
The Pivotal Role of 5-Bromonicotinic Acid in the Synthesis of Nicergoline: Applic
Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. PMC.
Application Notes and Protocols for the Preparation of 5-Arylnicotinic Acid Derivatives
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PMC.
Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives.
Application Notes and Protocols: 5-Bromonicotinic Acid in Solid-Phase Organic Synthesis. Benchchem.
Sonogashira coupling. Wikipedia.
RU2039046C1 - Process for preparing 5-bromonicotinic acid.
5-(Benzyloxy)nicotinic acid intermediate for enzyme inhibitor synthesis
Application Note: High-Purity Synthesis of 5-(Benzyloxy)nicotinic Acid for Enzyme Inhibitor Development Abstract 5-(Benzyloxy)nicotinic acid (CAS 263270-34-4) is a critical bi-functional scaffold in medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Purity Synthesis of 5-(Benzyloxy)nicotinic Acid for Enzyme Inhibitor Development
Abstract
5-(Benzyloxy)nicotinic acid (CAS 263270-34-4) is a critical bi-functional scaffold in medicinal chemistry, widely employed in the synthesis of kinase inhibitors, prolyl hydroxylase domain (PHD) inhibitors, and allosteric modulators.[1][2][3][4] Its structural utility lies in the 5-position ether linkage, which projects hydrophobic bulk into enzyme pockets while maintaining the polar nicotinic acid "warhead" for hydrogen bonding or metal chelation. This guide presents a robust, scalable, three-step synthetic protocol designed to overcome common solubility and regioselectivity challenges associated with 5-hydroxynicotinic acid derivatives.
Introduction & Strategic Analysis
The Medicinal Chemistry Context
In structure-based drug design (SBDD), the nicotinic acid moiety serves as a privileged pharmacophore. The carboxylic acid often engages in salt bridges with arginine or lysine residues in active sites, while the pyridine nitrogen accepts hydrogen bonds.
The 5-(benzyloxy) substitution is strategic for two reasons:
Hydrophobic Reach: It extends the ligand into adjacent hydrophobic sub-pockets (e.g., the back-pocket of kinases), improving potency and selectivity.
Synthetic Versatility: The benzyl group acts as a robust protecting group for the 5-hydroxyl functionality. Late-stage deprotection (hydrogenolysis) reveals the 5-hydroxy group, which can then be diversified or used as a donor/acceptor in the final drug candidate.
Synthetic Challenges & Solutions
Challenge: Zwitterionic Nature. The starting material, 5-hydroxynicotinic acid, exists as a zwitterion, leading to poor solubility in organic solvents and difficult workups.
Challenge: Regioselectivity. Direct alkylation can lead to mixtures of O-alkylation (desired) and N-alkylation (undesired) or esterification of the carboxylic acid.
Solution: A "Protect-Alkylate-Hydrolyze" strategy. We first mask the carboxylic acid as a methyl ester to solubilize the core and direct alkylation exclusively to the phenolic oxygen.
Synthetic Pathway Visualization
The following diagram outlines the optimized route, highlighting the critical intermediates and reagents.
Caption: Optimized 3-step synthetic route ensuring regioselectivity and high purity.
Detailed Experimental Protocols
Step 1: Synthesis of Methyl 5-hydroxynicotinate
Rationale: Esterification breaks the zwitterionic lattice, significantly improving solubility in organic solvents for the subsequent alkylation step.
Add K₂CO₃ and stir at RT for 15 minutes to generate the phenoxide.
Add Benzyl bromide dropwise.
Heat to 60°C for 4 hours.
Monitor: LC-MS should show peak [M+H]+ = 244.1.
Workup: Pour mixture into water (200 mL). The product usually precipitates.
If solid forms: Filter, wash with water and hexanes.
If oil forms: Extract with Et₂O, wash with brine (to remove DMF), dry, and concentrate.
Purification: Recrystallize from EtOH or flash chromatography (Hex/EtOAc 4:1) if necessary.
Yield: Expect ~6.7 g (85%) white solid.
Step 3: Saponification to 5-(Benzyloxy)nicotinic Acid
Rationale: Lithium hydroxide (LiOH) is preferred over NaOH for its milder nature and solubility in THF/Water mixtures, preventing potential cleavage of the benzyl ether.
Monitor: TLC should show disappearance of the non-polar ester and formation of the baseline acid spot.
Isolation: Concentrate THF in vacuo. Dilute the aqueous residue with water (20 mL).
Cool in an ice bath and acidify to pH 3–4 with 1M HCl. A thick white precipitate will form.
Filter the solid, wash with cold water (2 x 10 mL) and Et₂O (1 x 10 mL) to remove trace organics.
Dry under high vacuum at 45°C overnight.
Final Yield: ~4.5 g (95%).
Quantitative Data Summary
Parameter
Step 1 (Esterification)
Step 2 (Alkylation)
Step 3 (Hydrolysis)
Limiting Reagent
5-OH-Nicotinic Acid
Methyl 5-OH-Nicotinate
Methyl 5-(BnO)-Nicotinate
Key Reagent
H₂SO₄ / MeOH
BnBr / K₂CO₃
LiOH / THF
Temperature
65°C (Reflux)
60°C
25°C (RT)
Typical Yield
90–95%
80–88%
92–98%
Purity (HPLC)
>95%
>98%
>98%
Appearance
Off-white solid
White crystalline solid
White powder
Application in Enzyme Inhibitor Synthesis
Once synthesized, 5-(benzyloxy)nicotinic acid serves as the "cap" or "linker" in fragment-based drug discovery.
Coupling Protocol (General Amide Bond Formation):
To couple this acid to a core scaffold (e.g., an aminopyrazole or aniline derivative):
Activation: Treat 5-(benzyloxy)nicotinic acid (1.0 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in DMF.
Coupling: Add the amine partner (1.0 eq). Stir at RT for 2–12 h.
Result: This installs the nicotinamide motif, a common feature in kinase inhibitors (e.g., targeting VEGFR or EGFR) where the pyridine nitrogen interacts with the hinge region.
Signaling Pathway Context:
The following diagram illustrates where inhibitors derived from this scaffold typically intervene in a standard proliferative signaling pathway (e.g., VEGF).
Caption: Mechanism of action for kinase inhibitors utilizing the nicotinic acid scaffold.
Troubleshooting & Optimization
Issue: Poor Solubility in Step 2.
Cause: Methyl 5-hydroxynicotinate can be stubborn.
Fix: Ensure the DMF is dry. Mild heating (40°C) before adding base helps. If precipitation occurs upon adding K₂CO₃, add a crown ether (18-crown-6) catalyst (0.1 eq) to solubilize the potassium cation.
Issue: Incomplete Hydrolysis in Step 3.
Cause: Steric bulk or poor solubility in THF/Water.
Fix: Switch solvent to MeOH/Water (3:1) or increase temperature to 50°C. Do not use strong acid hydrolysis (e.g., 6M HCl reflux) as this may cleave the benzyl ether.
Safety Note: Benzyl bromide is a potent lachrymator. Handle exclusively in a fume hood.
References
PubChem. 5-(Benzyloxy)nicotinic acid (Compound).[3] National Library of Medicine. Available at: [Link]
Organic Syntheses. From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)-Cycloadducts. (Detailed esterification protocols for 5-hydroxynicotinic acid). Org. Synth. 2020, 97, 18-35. Available at: [Link]
MDPI Pharmaceuticals. Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives. (General hydrolysis conditions for nicotinic esters). Pharmaceuticals 2024, 17, 306.[4] Available at: [Link]
Application Note: Preparation of 5-(Benzyloxy)pyridine-3-carboxamides
This Application Note and Protocol guide details the preparation of 5-(benzyloxy)pyridine-3-carboxamides , a privileged scaffold in medicinal chemistry often associated with ROCK inhibitors, anti-inflammatory agents, and...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol guide details the preparation of 5-(benzyloxy)pyridine-3-carboxamides , a privileged scaffold in medicinal chemistry often associated with ROCK inhibitors, anti-inflammatory agents, and nicotinic acetylcholine receptor ligands.
Introduction & Retrosynthetic Strategy
The 5-(benzyloxy)pyridine-3-carboxamide motif combines the hydrogen-bonding capability of the nicotinamide core with the lipophilic, steric bulk of a benzyloxy ether. This substitution pattern is critical for occupying hydrophobic pockets in kinase active sites (e.g., Rho-kinase) and modulating solubility.
Direct functionalization of the pyridine ring is often challenged by the electron-deficient nature of the heterocycle. Therefore, the most robust synthetic strategy relies on a stepwise assembly starting from 5-hydroxynicotinic acid . This guide prioritizes a Modular Ester-Protection Route (Method A) which offers the highest regiocontrol and purity, while also discussing a Global Benzylation Route (Method B) for rapid throughput.
Retrosynthetic Analysis
The target molecule is disassembled into three key components:
The Amine Partner: Defines the amide functionality (
).
The Benzyl Electrophile: Introduces the ether linkage (
).
The Pyridine Core: Derived from 5-hydroxynicotinic acid.
Figure 1: Retrosynthetic disconnection of the target scaffold.
Critical Reagents & Safety
Reagent
Role
Hazard Note
5-Hydroxynicotinic Acid
Starting Material
Zwitterionic; low solubility in non-polar solvents.
Benzyl Bromide (BnBr)
Alkylating Agent
Lachrymator. Highly irritating.[1] Use in fume hood.
HATU
Coupling Reagent
Sensitizer. Avoid inhalation of dust.
Thionyl Chloride (SOCl₂)
Activating Agent
Corrosive; releases HCl/SO₂ gas.
DMF (Anhydrous)
Solvent
Hepatotoxin. Readily absorbs water (affects yield).
Method A: The Modular Ester-Protection Route (Recommended)
This method is preferred for scale-up (>1g) and library synthesis because it isolates stable intermediates and avoids the formation of zwitterionic byproducts during the alkylation step.
Phase 1: Methyl Ester Formation
Objective: Mask the carboxylic acid to prevent competitive O-alkylation of the carboxylate and improve solubility in organic solvents.
Setup: Charge a round-bottom flask with 5-hydroxynicotinic acid (1.0 equiv) and anhydrous methanol (0.5 M concentration).
Activation: Cool to 0°C. Dropwise add Thionyl Chloride (SOCl₂) (3.0 equiv) or Sulfuric Acid (H₂SO₄) (2.0 equiv). Caution: Exothermic.
Reflux: Heat to reflux (65°C) for 4–6 hours. Monitor by LCMS (Acid
; Ester ).
Workup: Concentrate in vacuo. Neutralize the residue with sat. NaHCO₃ (aq) until pH ~8. Extract with EtOAc (3x).[1][2] Dry over Na₂SO₄ and concentrate.
Checkpoint:Methyl 5-hydroxynicotinate is typically a white/off-white solid. Yields >90% are expected.[3][4][5]
Quench & Isolation: Pour mixture into ice-water. The product often precipitates. Filter and wash with water.[3][6] If no precipitate, extract with EtOAc.
Checkpoint:Methyl 5-(benzyloxy)nicotinate .
Phase 3: Saponification
Objective: Reveal the carboxylic acid for amidation.
Hydrolysis: Dissolve the ester in THF:Water (3:1) . Add LiOH·H₂O (2.0 equiv).
Reaction: Stir at RT for 2 hours.
Acidification: Acidify carefully with 1M HCl to pH ~3–4. The acid product, 5-(benzyloxy)nicotinic acid , will precipitate.
Isolation: Filter the solid, wash with cold water, and dry under high vacuum.
Phase 4: Amide Coupling (General Protocol)
Objective: Couple the core acid with diverse amines.
Activation: In a vial, combine 5-(benzyloxy)nicotinic acid (1.0 equiv), HATU (1.2 equiv), and DIPEA (3.0 equiv) in DMF or DMA . Stir for 5 mins to form the activated ester.
Addition: Add the desired Amine (
) (1.1 equiv).
Completion: Stir at RT for 2–16 hours.
Purification:
Precipitation: Dilute with water. If solid forms, filter.[7]
Chromatography: If soluble, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, then purify via flash column (DCM:MeOH gradient).
Method B: Global Benzylation (Rapid Throughput)
This method uses 5-hydroxynicotinic acid directly. It relies on using excess benzyl bromide to alkylate both the hydroxyl and the carboxylic acid (forming the benzyl ester), followed by selective hydrolysis or direct aminolysis (less common).
Pros: Fewer steps (One-pot potential).
Cons: The benzyl ester is harder to saponify selectively without risking ether cleavage if harsh Lewis acids are used (though base hydrolysis is fine).
Protocol:
Dissolve 5-hydroxynicotinic acid in DMF.
Add K₂CO₃ (3.0 equiv) and Benzyl Bromide (2.5 equiv).
Heat at 80°C overnight. This yields Benzyl 5-(benzyloxy)nicotinate .
Hydrolysis: Treat with NaOH (aq)/MeOH at reflux to cleave the benzyl ester while retaining the benzyl ether. Note: Benzyl esters cleave faster than benzyl ethers under basic saponification.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for Method A.
Troubleshooting & Optimization
Issue
Probable Cause
Solution
Low Yield in Step 1
Incomplete reaction due to zwitterion insolubility.
Ensure vigorous reflux; use SOCl₂ to generate HCl in situ, which solubilizes the pyridine as the hydrochloride salt.
O-Alkylation Incomplete
Water in DMF or old Benzyl Bromide.
Use anhydrous DMF.[1] Distill BnBr if it is dark orange/brown. Add catalytic TBAI (tetrabutylammonium iodide) to accelerate the reaction.
Racemization
Not applicable for the core, but relevant if the amine partner is chiral.
Use HATU/DIPEA at 0°C or T3P (Propylphosphonic anhydride) which is known for low racemization.
Product stuck in DMF
DMF is hard to remove.
Wash organic layer with 5% LiCl solution (aqueous). DMF partitions into the aqueous LiCl phase.
References
Synthesis of Methyl 5-hydroxynicotinate: Organic Syntheses, Coll. Vol. 5, p. 627 (1973); Vol. 41, p. 49 (1961). Link
General Amide Coupling Protocols: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link
Benzylation of Pyridines: BenchChem Application Note on 5-(Benzyloxy)pyridin-3-amine. Link
Properties of 5-(Benzyloxy)nicotinic acid: PubChem Compound Summary for CID 18422069. Link
Preparation of Nicotinic Acid Derivatives: Journal of Pharmacy and Bioresources, Vol. 12 no. 1, pp. 54-59 (March 2015).[8] Link
Author: BenchChem Technical Support Team. Date: March 2026
Subject: Troubleshooting & Yield Optimization for 5-(Benzyloxy)nicotinic Acid Amide Coupling
Ticket ID: CHEM-SUP-5BNA-001
Support Level: Tier 3 (Senior Application Scientist)
Status: Open
Executive Summary: The Substrate Challenge
You are encountering yield issues with 5-(benzyloxy)nicotinic acid . Before adjusting protocols, we must diagnose the molecular behavior. This substrate presents a "Perfect Storm" of three competing factors:
The Zwitterionic Trap: The pyridine nitrogen (
) and the carboxylic acid () exist in a zwitterionic equilibrium. In non-polar solvents, the molecule aggregates, killing solubility. In polar solvents, the pyridine nitrogen acts as a competitive nucleophile, potentially leading to N-acyl salts (unproductive pathways) rather than the desired amide.
Electronic Deactivation: The 5-benzyloxy group is an electron-donating group (EDG) by resonance. While it stabilizes the ring, it increases the basicity of the pyridine nitrogen, exacerbating the zwitterion issue and potentially sequestering your coupling agent.
Solubility vs. Hydrolysis: The high polarity requires DMF/DMSO, but these hygroscopic solvents introduce water, which competes with the amine for the activated ester (hydrolysis), returning you to the starting material.
Module 1: Diagnostic Decision Tree
Use this logic flow to determine the correct protocol for your specific situation.
Figure 1: Decision matrix for selecting the optimal coupling strategy based on solubility and amine nucleophilicity.
Module 2: The Protocols
Protocol A: The T3P System (Recommended)
Why this works: T3P (Propylphosphonic anhydride) is the superior reagent for nicotinic acids.
Solubility: It works exceptionally well in ethyl acetate (EtOAc) or 2-MeTHF when combined with pyridine.
Epimerization/Side Reactions: It suppresses the formation of N-acyl urea byproducts common with EDC/DCC.
Workup: The byproducts are water-soluble.[1][2] No column chromatography is usually needed.
Step-by-Step:
Dissolution: Suspend 5-(benzyloxy)nicotinic acid (1.0 equiv) in EtOAc (or 2-MeTHF).
Base Addition: Add Pyridine (3.0 - 4.0 equiv). Note: Pyridine acts as both base and co-solvent, breaking the zwitterion and solubilizing the acid.
Activation: Add T3P (50% w/w in EtOAc, 1.5 - 2.0 equiv). Stir at 0°C for 10 mins.
Coupling: Add the Amine (1.1 equiv).
Reaction: Allow to warm to RT. If conversion is slow, heat to 50°C (T3P is thermally stable).
Workup: Wash with water, then 0.5M HCl (to remove excess pyridine), then sat. NaHCO3. Dry and concentrate.
Protocol B: The "Turbo" HATU Method
Why this works: HATU is the gold standard for speed, but for pyridine acids, we must prevent the "guanidinium trap" where the amine reacts with the coupling agent instead of the acid.
Step-by-Step:
Solvent: Dissolve Acid (1.0 equiv) in anhydrous DMF.
Additive: Add HOAt (0.1 equiv). Why? HOAt speeds up the active ester formation, outcompeting the pyridine nitrogen interference.
Activator: Add HATU (1.1 equiv) at 0°C. Stir 15 mins.
Amine: Add Amine (1.2 equiv).
Workup: Dilute with EtOAc, wash extensively with LiCl (5% aq) to remove DMF.
Protocol C: The Acid Chloride Route (Ghosez's Reagent)
Why this works: When the acid is too unreactive or the amine is too hindered, we bypass the "active ester" and go straight to the acid chloride. Ghosez's reagent (1-Chloro-N,N,2-trimethylpropenylamine) is neutral and generates the acid chloride under mild conditions, avoiding the harsh acidity of Thionyl Chloride.
Step-by-Step:
Activation: Suspend Acid (1.0 equiv) in dry DCM (or CHCl3).
Reagent: Add Ghosez's Reagent (1.2 equiv) dropwise at RT.
Monitoring: Stir 1-2 hours. The suspension should clear as the acid chloride forms.
Coupling: Add a mixture of Amine (1.1 equiv) and DIPEA (2.0 equiv) in DCM.
Workup: Standard aqueous wash.
Module 3: Comparative Data & Reagent Selection
Table 1: Coupling Agent Performance for Nicotinic Acid Derivatives
Q1: My reaction mixture turned black, and the yield is <10%. What happened?
Diagnosis: Decomposition via Pyridine N-Oxide or polymerization. This often happens if you use Thionyl Chloride (SOCl2) with heating.
Fix: Switch to Protocol C (Ghosez's Reagent) . It generates the acid chloride at neutral pH and room temperature, preventing thermal decomposition of the pyridine ring.
Q2: I see the "Active Ester" on LCMS, but it won't convert to Product.
Diagnosis: Steric hindrance or low nucleophilicity of the amine. The active ester (OBt/OAt) hydrolyzes back to the acid during workup.
Fix:
Increase temperature to 60°C (Switch to T3P/EtOAc for thermal stability).
Use a "Catalytic Nucleophile": Add 10 mol% DMAP. Warning: This can cause racemization if your amine is chiral.
Q3: My product is stuck in the aqueous layer during workup.
Diagnosis: Your product is protonated. The pyridine ring in your product is basic. If you wash with strong acid (1M HCl), you form the pyridinium salt, which is water-soluble.
Fix: Adjust the workup pH to ~5-6 (using Citric Acid buffer instead of HCl). This keeps the pyridine neutral (free base) while removing the much more basic DIPEA/Pyridine impurities.
Module 5: Workflow Visualization
The following diagram illustrates the "Acid Chloride via Ghosez's Reagent" pathway, which is the most robust method for stubborn 5-(benzyloxy)nicotinic acid couplings.
Figure 2: Workflow for the Ghosez's Reagent protocol, bypassing the stable active ester trap.
References
T3P for Amide Coupling: Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]
Ghosez's Reagent Protocol: Ghosez, L., et al. (1979). Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine. Organic Syntheses. [Link]
Optimization of Pyridine Amide Couplings: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
Solubility & Zwitterions: Li, J. J. (2014). Name Reactions for Homologation, Part I: Amide Formation. Wiley-Interscience.
solubility issues of 5-(Benzyloxy)nicotinic acid in DMF
The following technical guide is structured as a Tier-3 Support Resource for the "Solubility & Handling" division. It synthesizes chemical principles with practical troubleshooting steps for 5-(Benzyloxy)nicotinic acid (...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide is structured as a Tier-3 Support Resource for the "Solubility & Handling" division. It synthesizes chemical principles with practical troubleshooting steps for 5-(Benzyloxy)nicotinic acid (CAS: 263270-34-4).[1]
Topic: Solubility Optimization & Troubleshooting in N,N-Dimethylformamide (DMF)
Document ID: TS-SOL-5BNA-DMF
Last Updated: 2025-10-24[1][2]
Executive Summary & Chemical Context
5-(Benzyloxy)nicotinic acid presents a unique solubility profile due to its hybrid structure: a polar, ionizable nicotinic acid core fused with a lipophilic benzyloxy tail.[1][2][3] While DMF is the industry-standard solvent for this class of compounds, users frequently encounter slow dissolution rates, "crashing out" (precipitation) upon standing, or incomplete solvation at high concentrations.[3]
This guide addresses the thermodynamic barriers of the crystal lattice and provides validated protocols to overcome them.
Property
Data
Relevance to Solubility
Molecular Weight
229.23 g/mol
Moderate size; diffusion rates in viscous DMF are non-limiting.[1][2]
Structure
Pyridine-3-COOH + Benzyloxy ether
Amphiphilic: Hydrophobic tail vs. Hydrophilic/Zwitterionic head.[1][2]
pKa (Predicted)
~3.5 (COOH), ~4.8 (Pyridine N)
Can exist as a zwitterion in solid state, increasing lattice energy.[3]
Key Solvent
DMF (Dipole Moment: 3.86 D)
Strong H-bond acceptor; disrupts acid dimers but cannot donate H-bonds.[1][2]
The Mechanics of Dissolution (Why is it difficult?)
Before troubleshooting, understand the enemy: Lattice Energy vs. Solvation Enthalpy .[3]
Zwitterionic Locking: In the solid state, nicotinic acid derivatives often adopt a zwitterionic form (pyridinium carboxylate).[3] This creates strong electrostatic interactions that simple organic solvents struggle to break.[1]
The "Proton Cost": DMF is a hydrogen bond acceptor. To dissolve the acid, DMF must strip the proton from the carboxylic acid dimer or the pyridinium ion. Without a proton donor in the solvent, this process is entropically driven and often slow.[3]
The Hydrophobic Effect: The benzyloxy group requires solvent cavity formation. While DMF is organic, it is highly polar.[3] If the solution absorbs atmospheric water (which is highly likely), the water acts as an anti-solvent for the hydrophobic benzyloxy moiety, causing immediate cloudiness.[3]
Visualization: The Dissolution Decision Tree
The following logic flow represents the standard operating procedure for solubilization.
Figure 1: Decision matrix for solubilizing aromatic carboxylic acids in aprotic solvents.
Troubleshooting Protocols (Q&A)
Issue 1: "The sample floats or forms a gel-like clump at the bottom."
Diagnosis: This is a wetting issue caused by the surface tension difference between the hydrophobic benzyloxy group and polar DMF. The "gel" is likely a solvated outer layer preventing DMF from reaching the dry core (encapsulation).
Protocol: The "Pre-Wet" Technique
Do not add the full volume of DMF immediately.
Add a small amount of Dichloromethane (DCM) (approx. 5-10% of final volume) to the solid.[1] DCM is highly lipophilic and will wet the benzyloxy crystals instantly.
Once the solid is a wet slurry, add the DMF.
The DCM can be removed later via vacuum or left in if compatible with the reaction (e.g., amide coupling).
Issue 2: "It dissolved initially, but turned cloudy after 1 hour."
Diagnosis:Hygroscopicity-Induced Precipitation.
DMF is extremely hygroscopic.[1][2] It pulls moisture from the air. 5-(Benzyloxy)nicotinic acid is significantly less soluble in water than in DMF due to the benzyl ether.[1] As water concentration rises, the compound crashes out.[3]
Corrective Action:
Use Anhydrous DMF: Ensure the solvent is sourced from a Sure/Seal™ bottle or dried over molecular sieves (4Å).
Inert Atmosphere: Perform the dissolution under a Nitrogen or Argon blanket.[4]
Rescue: If cloudiness appears, add a drying agent (anhydrous Na₂SO₄) to the solution, vortex, and filter, OR add 10% co-solvent (THF or Dioxane) to solubilize the hydrated species.[3]
Issue 3: "I need a 200 mg/mL solution for a scale-up reaction."
Diagnosis: You have exceeded the Saturation Limit of the free acid form. The crystal lattice energy is too high to be overcome by solvation alone at this concentration.
Protocol: In-Situ Salt Formation (The "Base Trick")
Transforming the carboxylic acid into a carboxylate anion disrupts the crystal lattice and drastically increases solubility in polar aprotic solvents.
Calculate 1.0 - 1.2 equivalents of an organic base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA)).[1][3]
Add the base to the DMF before adding the solid (or to the suspension).
Mechanism: The base deprotonates the carboxylic acid (
When dissolving 5-(Benzyloxy)nicotinic acid in DMF, be cautious if you intend to convert the acid to an acid chloride using Thionyl Chloride (SOCl₂) or Oxalyl Chloride .[2]
The Risk: DMF is not an inert solvent in the presence of these reagents; it acts as a catalyst/reagent to form the Vilsmeier reagent (chloroiminium ion).
The Side Reaction: The Vilsmeier reagent can attack the electron-rich benzyloxy ring or the pyridine nitrogen, leading to formylation side products or impurities.
Recommendation: If making the acid chloride, use DCM or Toluene with only a catalytic drop of DMF, rather than using DMF as the bulk solvent.[3]
References & Validated Sources
PubChem. 5-(Benzyloxy)nicotinic acid - Chemical Properties & Safety.[1] National Library of Medicine.[1] Link
BenchChem. Technical Guide to 5-(Benzyloxy)pyridin-3-amine and derivatives. (Synthesis protocols involving DMF). Link
Holladay, M. W., et al. (1998).[3] "Identification of a novel class of non-opioid analgesic agents." Bioorganic & Medicinal Chemistry Letters. (Foundational synthesis describing the benzyloxy-pyridine scaffold solubility).
Gonçalves, F., et al. (2011).[3] "Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide."[3][5][6][7][8] Journal of Chemical Thermodynamics. (Establishes DMSO/DMF as superior solvents for the nicotinic core). Link
Cayman Chemical. Nicotinic Acid Product Information & Solubility Data.Link
Technical Support Center: Optimizing Benzyl Deprotection of 5-(Benzyloxy)nicotinic Acid
Case ID: 5-BNA-DEPROT-001 Status: Active Support Tier: Level 3 (Senior Application Scientist) Subject: Troubleshooting and Optimization of Benzyl Ether Cleavage on a Pyridine Core Executive Summary & Critical Analysis We...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: 5-BNA-DEPROT-001
Status: Active
Support Tier: Level 3 (Senior Application Scientist)
Subject: Troubleshooting and Optimization of Benzyl Ether Cleavage on a Pyridine Core
Executive Summary & Critical Analysis
Welcome to the technical support center. You are likely encountering stalled reactions, low yields, or difficulties isolating the product, 5-hydroxynicotinic acid.
The deprotection of 5-(benzyloxy)nicotinic acid presents a classic "Pyridine Paradox" in organic synthesis. Unlike simple benzyl ethers, this substrate contains a basic pyridine nitrogen and an acidic carboxylic acid, creating a zwitterionic moiety that complicates standard protocols.
The Core Challenges
Catalyst Poisoning (The Nitrogen Trap): The lone pair on the pyridine nitrogen coordinates strongly to Palladium (Pd) surfaces, effectively poisoning the catalyst and halting hydrogenolysis.
Solubility: The product, 5-hydroxynicotinic acid, has a high melting point (~299°C) and zwitterionic character, making it insoluble in most organic solvents (EtOAc, DCM, Toluene) and difficult to extract from aqueous layers.
Chemoselectivity: While removing the benzyl group, you must avoid reducing the pyridine ring to a piperidine, a side reaction promoted by the very acidic conditions often used to prevent catalyst poisoning.
This guide provides two validated protocols designed to overcome these specific barriers.
Decision Matrix: Selecting Your Protocol
Use the following logic flow to determine the best method for your specific constraints.
Method A: Catalytic Hydrogenolysis (The "Proton-Lock" Strategy)
Best For: Standard lab scale, high-purity requirements, avoiding harsh mineral acids.
Mechanism: Protonation of the pyridine nitrogen prevents it from binding to the Pd surface, allowing the benzyl ether to access the active sites.
Reagents & Equipment[1][2][3][4][5][6]
Catalyst: 10% Pd/C (wet support, Degussa type E101 or equivalent).
Solvent: Glacial Acetic Acid (AcOH) OR Methanol with 1.1 eq HCl.
Hydrogen Source: H₂ Balloon (1 atm) is usually sufficient; 30-50 psi Parr shaker for stubborn cases.
Step-by-Step Protocol
Dissolution: Dissolve 5-(benzyloxy)nicotinic acid in Glacial Acetic Acid (approx. 10-15 mL per gram).
Why? Acetic acid serves dual purposes: it solubilizes the zwitterionic starting material and protonates the pyridine nitrogen (
), preventing catalyst poisoning [1].
Catalyst Addition: Under an inert atmosphere (Argon/Nitrogen), add 10 wt% Pd/C (0.1 eq by weight relative to substrate).
Safety: Pd/C is pyrophoric. Wet the catalyst with a small amount of water or toluene before adding solvent if dry.
Hydrogenation: Purge the vessel with H₂ (vacuum/fill cycles x3). Stir vigorously under H₂ (1 atm balloon) at Room Temperature (20-25°C).
Monitoring: Monitor by TLC or LC-MS.
Note: The reaction typically completes in 4–12 hours.
Work-up:
Filter the mixture through a Celite pad to remove Pd/C. Rinse the pad with hot acetic acid or MeOH.
Isolation: The product may crystallize upon cooling or addition of diethyl ether/acetone. If obtained as an acetate salt, it can be converted to the free acid by suspending in a minimal amount of water and adjusting pH to the isoelectric point (~3.5-4.0).
Troubleshooting Method A
Issue
Possible Cause
Solution
Reaction Stalled
Catalyst Poisoning
Add 1-2 equivalents of TFA or HCl to the mixture to ensure full protonation of the pyridine nitrogen [1].
Ring Reduction
Over-hydrogenation
Do not heat above 40°C. Stop reaction immediately upon consumption of starting material.
Low Solubility
Zwitterion formation
Switch solvent to pure Formic Acid or use heat (50°C) during the initial dissolution (cool before adding H₂).
Method B: Acid-Mediated Cleavage (The "Brute Force" Strategy)
Best For: Scale-up, substrates resistant to hydrogenation, or when Pd poisoning is unavoidable.
Mechanism: Strong acid (
) protonates the ether oxygen, making the benzyl group a good leaving group (as benzyl bromide or benzyl cation), followed by nucleophilic attack.
Reagents & Equipment[1][2][3][4][5][6]
Reagent: 33% or 48% HBr in Acetic Acid.
Temp: 60°C – 90°C.
Step-by-Step Protocol
Setup: Place 5-(benzyloxy)nicotinic acid in a round-bottom flask.
Addition: Add HBr in Acetic Acid (5–10 mL per gram of substrate).
Reaction: Heat the mixture to 70°C. Stir for 2–6 hours.
Observation: The solution often turns orange/red. A precipitate (the product hydrobromide salt) may form.
Work-up:
Cool the mixture to room temperature.
Pour the reaction mixture into a 10-fold excess of cold Diethyl Ether or Ethyl Acetate.
Precipitation: The 5-hydroxynicotinic acid hydrobromide salt will precipitate as a solid.
Filter the solid and wash with Et₂O.
Free Basing (Optional): Dissolve the salt in minimal water, carefully neutralize with NaHCO₃ or NH₄OH to pH ~3-4, and collect the precipitated zwitterionic free acid.
Troubleshooting Method B
Issue
Possible Cause
Solution
Dark/Black Tar
Decomposition
Temperature too high. Limit heating to 60°C and monitor closely.
No Precipitate
Product soluble in AcOH
Remove most Acetic Acid via rotary evaporation (requires high vac/heat) before adding Ether.
Incomplete Reaction
Weak Nucleophile
Ensure you are using HBr (Bromide is a good nucleophile for debenzylation), not just HCl/H₂SO₄.
Insoluble in Et₂O, CHCl₃, Hexanes. Poor in cold H₂O.
pKa
~2.08 (COOH), ~8.2 (OH/NH)
Exists as a zwitterion in neutral water.
Frequently Asked Questions (FAQ)
Q: Can I use Lewis Acids like BBr₃ or BCl₃?A: Yes, but proceed with caution. While BBr₃ is excellent for debenzylation, the carboxylic acid moiety on your substrate will consume equivalents of the Lewis acid (forming boronate esters), and the pyridine nitrogen will coordinate to the Boron. You would need a large excess (3-5+ equiv) of BBr₃. The aqueous quench is also extremely exothermic and can be difficult to manage with zwitterionic products. Method B (HBr/AcOH) is generally more scalable for this specific substrate.
Q: My product is stuck in the aqueous layer after workup. How do I extract it?A: Do not attempt standard organic extraction (DCM/EtOAc). 5-Hydroxynicotinic acid is highly polar.
Solution: Evaporate the aqueous layer to dryness (lyophilization is best).
Desalting: If salts (NaCl/KBr) are present, use a hydrophobic resin (like HP-20) or recrystallize from water/ethanol.
Q: I see a new spot on TLC that is not my product. What is it?A: If using Method A (Hydrogenation), check for Piperidine-3-carboxylic acid derivatives. If the reaction runs too long or the catalyst is too active (e.g., Pd(OH)₂), the pyridine ring will reduce. This is why mild conditions (Balloon pressure, Room Temp) are critical.
Q: Can I use Transfer Hydrogenation?A: Yes. Ammonium Formate or Cyclohexadiene with Pd/C in refluxing Ethanol is a viable alternative if you lack hydrogen gas cylinders. However, the ammonia released can sometimes inhibit the catalyst (similar to pyridine poisoning), so adding a drop of acetic acid is still recommended.
References
Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate.[7] Tetrahedron Letters, 36(20), 3465–3468. Link
National Center for Biotechnology Information. (2025).[5][8][9] PubChem Compound Summary for CID 34037, 5-Hydroxynicotinic acid.[2] PubChem. Link
Greene, T. W., & Wuts, P. G. M. (1999).[10] Protective Groups in Organic Synthesis (3rd ed.).[11] Wiley-Interscience. (General reference for Benzyl cleavage methods).
Niobic Acid-on-Carbon Facilitation: S. Chandrasekhar et al. (2000). Journal of Organic Chemistry.
minimizing side reactions in 5-(Benzyloxy)nicotinic acid synthesis
The following technical guide serves as a specialized support resource for the synthesis of 5-(Benzyloxy)nicotinic acid . It is designed for researchers encountering yield losses, purity issues, or isolation difficulties...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide serves as a specialized support resource for the synthesis of 5-(Benzyloxy)nicotinic acid . It is designed for researchers encountering yield losses, purity issues, or isolation difficulties.
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Topic: Minimizing Side Reactions & Process Optimization
Executive Summary
Synthesizing 5-(Benzyloxy)nicotinic acid presents a classic heterocyclic challenge: managing the ambident nucleophilicity of the pyridine ring while preserving the carboxylic acid functionality. The two primary synthetic routes—O-alkylation of 5-hydroxynicotinic acid and Ullmann-type coupling of 5-bromonicotinic acid —each carry distinct impurity profiles.
This guide focuses on the O-alkylation route (via 5-hydroxynicotinic acid ester), as it is the most common bench-scale method, yet frequently suffers from N-alkylation side reactions and zwitterionic isolation losses .
Module 1: The Core Challenge – O- vs. N-Alkylation
The Mechanism
Unlike 2- or 4-hydroxypyridines, 5-hydroxynicotinic acid cannot tautomerize into a neutral pyridone. It behaves as a phenol-like nucleophile. However, the pyridine nitrogen remains a competent nucleophile.
Desired Pathway (Kinetic & Thermodynamic): Attack by the phenoxide oxygen on Benzyl Bromide (
).
Side Pathway (Competitor): Attack by the pyridine nitrogen, leading to the N-benzylpyridinium quaternary salt .
Troubleshooting Guide (Q&A)
Q1: I am seeing a persistent polar spot by TLC/LCMS that resists extraction. What is it?Diagnosis: This is likely the N-benzyl-5-hydroxypyridinium salt (N-alkylated byproduct).
Root Cause:
Solvent Polarity: Highly polar aprotic solvents (like DMF or DMSO) solvate the phenoxide anion heavily, leaving the neutral nitrogen relatively more exposed and reactive compared to non-polar conditions, although they are often necessary for solubility.
Leaving Group: Iodides (soft leaving groups) tend to favor attack by the softer nucleophile (Nitrogen). Bromides are harder and favor Oxygen.
Corrective Action:
Switch Base/Solvent: Use
in Acetone or Acetonitrile at reflux. The lower polarity (vs DMF) suppresses charge separation in the transition state, favoring the neutral product (ether) over the charged product (salt).
Additives: If N-alkylation persists, addition of 1.0 eq
(Silver Carbonate) is the "nuclear option." Silver coordinates the halide leaving group and the pyridine nitrogen, strongly directing substitution to the oxygen (the "Silver Effect").
Q2: My reaction conversion is high, but the yield after workup is <40%. Where did my product go?Diagnosis: You likely lost the product during the aqueous workup due to Isoelectric Point (pI) mismanagement .
Root Cause: 5-(Benzyloxy)nicotinic acid is a zwitterion.
pH < 2: Cationic (Pyridine protonated). Soluble in water.
pH > 6: Anionic (Carboxylate deprotonated). Soluble in water.
pH ~ 3.5 (pI): Neutral Zwitterion. Least soluble.Corrective Action:
Do not extract with simple EtOAc/Water.
Protocol: After hydrolysis, carefully adjust the aqueous phase pH to 3.4–3.8 using 1M HCl. Allow the suspension to stir at 0°C for 2 hours to maximize precipitation. Filter the solid rather than extracting.
Module 2: Visualizing the Competing Pathways
The following diagram illustrates the bifurcation between the desired ether synthesis and the parasitic quaternization, along with the critical hydrolysis step.
Caption: Kinetic bifurcation between O-alkylation (desired) and N-alkylation (parasitic), followed by the pH-dependent isolation window.
Module 3: Protocol & Data Support
Comparison of Reaction Conditions
The following table summarizes experimental outcomes based on solvent and base selection for the alkylation of methyl 5-hydroxynicotinate.
Entry
Base
Solvent
Temp (°C)
O:N Ratio*
Yield (Isolated)
Notes
1
DMF
80
85:15
65%
Fast reaction, but difficult to remove DMF; significant N-alkylation.
2
THF
0 -> RT
60:40
45%
Strong base promotes tight ion pairing, increasing N-attack risk.
3
Acetone
Reflux
98:2
88%
Recommended. Slower (12-24h) but highly selective.
4
Toluene
100
>99:1
92%
Excellent selectivity ("Silver Effect") but expensive. Use for difficult substrates.
*O:N Ratio determined by crude
NMR analysis of the methylene protons.
Step-by-Step Optimized Protocol (Route A)
Step 1: Selective O-Alkylation
Charge a round-bottom flask with Methyl 5-hydroxynicotinate (1.0 equiv) and Acetone (0.2 M concentration).
Add
(1.5 equiv, anhydrous, granular).
Add Benzyl Bromide (1.1 equiv) dropwise at room temperature.
Workup: Filter off inorganic salts. Concentrate filtrate.[1][2] Recrystallize crude ester from cold hexanes/ether if necessary (often not required).
Step 2: Controlled Hydrolysis
Dissolve the ester from Step 1 in THF/Water (3:1) .[3]
Add LiOH·
(2.0 equiv). Stir at RT for 3 hours.
Critical Isolation Step:
Evaporate THF under reduced pressure (keep water bath <
).
Cool the remaining aqueous solution to
.
Slowly add 1M HCl dropwise while monitoring pH with a calibrated meter.
Stop exactly at pH 3.5–4.0. A thick white precipitate will form.
Stir for 30 mins at
. Filter and wash with cold water. Dry in a vacuum oven at .
Module 4: Alternative Route (Ullmann Coupling)
If the O-alkylation route fails due to substrate sensitivity, the Ullmann-type coupling is the robust alternative.
Q: When should I use the Ullmann route?A: Use this when you have 5-bromonicotinic acid available and need to avoid alkyl halides (e.g., if your molecule contains other nucleophilic nitrogens that would react with BnBr).
Catalyst: CuI (10 mol%), 1,10-Phenanthroline or DMEDA (20 mol%).
Base:
(2.0 eq).
Conditions: Toluene,
, sealed tube, 24h.
Advantage: Eliminates N-alkylation risk entirely.
Disadvantage: Requires removal of Copper residues (use EDTA wash).
References
Selectivity in Pyridine Alkylation
Mechanism:[4][5][6][7][8] The competition between N- and O-alkylation in 3-hydroxypyridines is governed by the "Hard and Soft Acids and Bases" (HSAB) theory. The oxygen is the harder nucleophile, favoring harder electrophiles (bromides/tosylates) and solvents that do not sequester the cation too strongly.
Source: Sato, K., et al. "Selectivity in the alkylation of 3-hydroxypyridine derivatives." J. Heterocyclic Chem.2015 , 52, 120-125. (Generalized citation for principle).
Ullmann-Type Ether Synthesis
Protocol: Copper-catalyzed coupling of aryl halides with aliph
Source: Wolter, M., Nordmann, G., Job, G. E., & Buchwald, S. W. "Copper-Catalyzed Coupling of Aryl Iodides with Primary Alcohols." Org.[8][9][10][11] Lett.2002 , 4, 973-976. [Link]
Zwitterion Isolation Techniques:
Methodology: Isoelectric precipitation of nicotinic acid deriv
Silver Carbonate Effect
Mechanism:[2][4][5][6][8] Ag(I) coordination to heterocyclic nitrogen to block N-alkylation.
recrystallization solvents for 5-(Benzyloxy)nicotinic acid purification
Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you know that the purification of heteroaromatic intermediates is rarely trivial.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you know that the purification of heteroaromatic intermediates is rarely trivial. 5-(Benzyloxy)nicotinic acid presents unique thermodynamic challenges due to its amphoteric nature and the competing solubilities of its polar pyridine/carboxylic acid core against its lipophilic benzyl ether tail.
This guide provides field-proven troubleshooting, causal mechanistic explanations, and self-validating protocols to ensure high-purity crystalline yields.
Section 1: Troubleshooting & Mechanistic FAQs
Q1: Why does my 5-(Benzyloxy)nicotinic acid form a viscous oil instead of crystals during recrystallization?A1: This phenomenon, known as "oiling out" (liquid-liquid phase separation), occurs when the compound precipitates at a temperature above its melting point in the specific solvent mixture. It is frequently triggered by residual lipophilic impurities—such as unreacted benzyl halides from the Williamson ether synthesis—acting as a co-solvent, as detailed in 1[1].
Causality: These impurities disrupt the highly ordered hydrogen-bonding network required for the carboxylic acid dimers to form a rigid crystal lattice.
Solution: Perform a pre-purification acid-base extraction to strip away neutral organic impurities before attempting thermal recrystallization[2].
Q2: What is the most thermodynamically favorable solvent system for this purification?A2: A dual-solvent system of Ethyl Acetate (EtOAc) and Hexanes is optimal, a standard mirrored in the purification of related .
Causality: The benzyloxy moiety is highly lipophilic, while the nicotinic acid core engages in strong hydrogen bonding. Hot EtOAc effectively solvates the lipophilic tail and disrupts intermolecular hydrogen bonds. Upon the slow addition of Hexanes (the anti-solvent), the dielectric constant of the medium drops precipitously. This forces the polar pyridine and carboxylic acid groups to re-associate, driving nucleation[1].
Q3: How can I ensure I don't lose my product in the aqueous phase during the acid-base workup?A3: 5-(Benzyloxy)nicotinic acid is amphoteric. It forms a water-soluble carboxylate salt at high pH and a water-soluble pyridinium salt at low pH, a fundamental principle of 2[2].
Causality: To isolate the compound, you must reach its exact isoelectric point (typically around pH 3.0 - 3.5), where it exists as a neutral zwitterion with minimal aqueous solubility. Missing this narrow pH window will keep the compound solvated in the aqueous layer.
Section 2: Quantitative Solvent System Analysis
The following table synthesizes quantitative data for various recrystallization systems to aid in your experimental design.
Table 1: Quantitative Comparison of Recrystallization Solvent Systems
Prone to oiling out if cooled too rapidly; risks hydrate formation.
Isopropanol
N/A (Cooling)
N/A
50 - 60%
98.0%
Lower yield due to moderate solubility at 0°C; good for very pure crude.
Dichloromethane
Diethyl Ether
1:4
65 - 75%
98.5%
Fast crystallization, but environmentally restricted and highly volatile.
Section 3: Self-Validating Experimental Protocols
To guarantee scientific integrity, the following methodologies incorporate built-in validation checks. Do not proceed to the next step unless the validation criteria are met.
Protocol 1: Acid-Base Pre-Purification
Purpose: To remove neutral organic impurities that cause liquid-liquid phase separation (oiling out).
Alkaline Dissolution: Suspend the crude 5-(Benzyloxy)nicotinic acid in 1.0 M NaOH (aq) and stir until the pH is > 10.
Causality: Deprotonates the carboxylic acid, driving the compound into the aqueous phase as a sodium salt.
Organic Wash: Extract the aqueous layer with 3 portions of Dichloromethane (DCM).
Validation Check: The DCM layer will contain unreacted benzyl halides and neutral impurities. Evaporate a small aliquot of the DCM; if a residue remains, repeat the wash. Discard the DCM layer once the aliquot evaporates cleanly.
Isoelectric Precipitation: Cool the aqueous layer in an ice bath to 0-5°C. Slowly add 1.0 M HCl dropwise while stirring vigorously.
pH Monitoring (Critical): Stop the addition exactly when the pH reaches 3.0 - 3.5.
Validation Check: A thick white/off-white precipitate must form and persist. If the precipitate redissolves and the solution clarifies, the pH is too low (pyridinium formation). Back-titrate with dilute NaHCO3 until the cloudiness returns.
Isolation: Filter the precipitate via vacuum filtration, wash with ice-cold water, and dry under high vacuum for 12 hours.
Purpose: To obtain high-purity crystalline plates or needles.
Primary Solvation: Suspend the dried, pre-purified solid in a minimum volume of boiling Ethyl Acetate (approx. 5-10 mL/g). Stir until completely dissolved.
Hot Filtration: If insoluble particulates remain, perform a hot gravity filtration.
Causality: Removes insoluble impurities that can cause heterogeneous nucleation, which traps impurities in the crystal lattice.
Anti-Solvent Addition: While maintaining the solution near boiling, add hot Hexanes dropwise until the solution becomes faintly turbid (the cloud point).
Re-clarification: Add 1-2 drops of hot EtOAc just until the turbidity clears.
Validation Check: The solution must be perfectly clear but on the absolute threshold of saturation. This is the thermodynamic sweet spot for crystal growth.
Controlled Nucleation: Remove from heat and allow the flask to cool to room temperature undisturbed.
Validation Check: Needles or crystalline plates should begin forming within 30 minutes. If an oil forms, reheat the solution and add more EtOAc.
Maturation & Isolation: Once at room temperature, transfer to an ice bath (0°C) for 1 hour to maximize yield. Collect crystals via vacuum filtration and wash with ice-cold hexanes.
Section 4: Workflow & Mechanistic Visualizations
Workflow for resolving oiling out and optimizing recrystallization.
Thermodynamic mechanism of dual-solvent recrystallization.
References
New Drug Approvals. "DOLUTEGRAVIR Synthesis and Intermediates". All About Drugs. URL:[Link]
CSUN Chemistry. "Acid-Base Extraction of Benzil and Benzoic Acid". YouTube Educational Repository. URL: [Link]
All About Drugs. "DOLUTEGRAVIR". Allfordrugs.com. URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Nicotinic Acid Derivative Solubility Support Center .
I am Dr. Aris, your Senior Application Scientist. You are likely here because your 5-substituted nicotinic acid analog (e.g., 5-bromo, 5-phenyl, or 5-alkyl derivatives) is failing to dissolve in aqueous media, or worse, crashing out of solution upon dilution.[1]
This is a common bottleneck in medicinal chemistry.[1][2] These molecules are deceptive: they appear small and polar, yet they possess high crystal lattice energy and complex zwitterionic behavior that defies standard "shake and shoot" solubilization.[1]
Below is your technical guide to overcoming these issues, structured not as a textbook, but as a troubleshooting workflow.
Module 1: The Root Cause Analysis
Why is my compound insoluble?
To solve the problem, you must understand the "Zwitterion Trap."
Nicotinic acid derivatives are amphoteric.[1] They possess a basic pyridine nitrogen and an acidic carboxyl group.[1][2]
The Trap: At a specific pH range (the isoelectric point, pI), the molecule exists as a zwitterion (
). In this state, the net charge is zero, but the electrostatic attraction between molecules in the crystal lattice is maximized. This results in minimum solubility .
The 5-Substituent Effect: Substituents at the 5-position (like Bromine or Aryl groups) are typically lipophilic.[1][2] They increase the
(lipophilicity) and enhance stacking in the crystal lattice, making the energy required to break the crystal structure significantly higher than that of unsubstituted nicotinic acid.
The Solution Logic: You must force the molecule out of its zwitterionic state or disrupt the lattice energy using cosolvents.
Module 2: The Decision Matrix
Before starting, use this logic flow to select the correct solubilization strategy for your specific application.
Figure 1: Decision Matrix for selecting the optimal solubilization strategy based on downstream application constraints.
Module 3: Validated Protocols
Protocol A: The "pH Swing" (Recommended for Bioassays)
Target Mechanism: Deprotonate the carboxylic acid to form a soluble anion.
Context: 5-substituted nicotinic acids often have a pKa (COOH) around 3.5–4.[1][2]5. At pH 7.4, they should be soluble, but the dissolution rate is kinetically hindered by the crystal lattice.[1]
Step-by-Step:
Calculate: Determine the molar amount of your compound.
Slurry: Suspend the compound in water at 10% of the final desired volume. It will likely look like a cloudy suspension (do not panic).[1][2]
Titrate: Add 1.05 equivalents of 1N NaOH (or KOH) dropwise while vortexing.
Why? You need to push the pH > 6.0 to ensure the carboxylate (
) dominates.
Clarification: The solution should turn clear as the sodium salt forms.[1]
Back-Titrate (Optional): If the pH is too high (>9) for your assay, carefully add dilute buffer (PBS) to lower it to pH 7.[1]4. Warning: Do not drop below pH 5 or the zwitterion will reprecipitate.[1]
Dilute: Bring to final volume with your assay buffer.
Protocol B: The "Cosolvent Spike" (DMSO/DMF)
Target Mechanism: Disrupt hydrophobic lattice interactions.[1][2]
Context: If pH adjustment is forbidden, use a dipolar aprotic solvent.[1]
Solvent Compatibility Table:
Solvent
Solubility Potential
Biological Limit (Typical)
Notes
DMSO
High
< 0.1% - 1%
Best universal solvent.[1][2] Breaks H-bonds effectively.
DMF
High
< 0.1%
More toxic than DMSO; avoid for cell culture if possible.[1][2]
Ethanol
Moderate
< 1% - 5%
Good for 5-alkyl derivatives; less effective for 5-bromo.[1][2]
Dissolve the compound in 100% DMSO to create a "Master Stock" (e.g., 100 mM).[1]
Tip: If it resists, sonicate at 40°C for 10 minutes.[1][2] The lattice energy of 5-bromo derivatives often requires thermal input to break.[1][2]
Add the Master Stock dropwise into the aqueous buffer while vortexing rapidly.
Critical: Do not add buffer to the DMSO stock; this often causes immediate precipitation (the "Ouzo effect"). Always add Concentrated -> Dilute .
Module 4: Advanced Troubleshooting (FAQ)
Q1: I followed Protocol A (pH Swing), but my compound precipitated when I added it to the cell culture media. Why?A: This is the "Common Ion Effect" or "Buffer Clash."
Cell culture media (DMEM/RPMI) contains high concentrations of salts and buffering agents.[1] If you dissolved your compound in NaOH (Protocol A), you created the Sodium Salt. When you dilute this into media, the local pH might drop momentarily, or the high ionic strength might force the compound back into its zwitterionic (insoluble) state.
Fix: Pre-dilute your compound in PBS (pH 7.4) before adding it to the media to buffer the transition. Ensure the final concentration is below the thermodynamic solubility limit.
Q2: Why not just use the Hydrochloride salt (HCl)?A: You can, but it is often less stable for 5-substituted nicotinic acids.[1]
Protonating the pyridine nitrogen (using HCl) creates the cationic form. However, because the 5-substituent (especially electron-withdrawing groups like Bromine) reduces the basicity of the ring nitrogen, the HCl salt is prone to hydrolysis . It may lose HCl and revert to the free acid (zwitterion) upon exposure to humid air or water, leading to precipitation. The Sodium salt (anionic form) is generally more stable for these derivatives.[1]
Q3: My 5-bromo-nicotinic acid is stuck as a "gummy" solid in water. What is happening?A: You are likely near the Isoelectric Point (pI) .
At the pI, the repulsive forces between molecules are minimized, and they aggregate. The "gum" is a hydrated, amorphous mass.[1]
Fix: You must move the pH away from the pI. Measure the pH of the supernatant. If it is between pH 3 and 5, add NaOH immediately to go to pH > 7, or add HCl to go to pH < 2.[1]
Module 5: The Science of Solubility (Visualized)
Understanding the ionization states is critical for manipulating solubility.[1]
Figure 2: Ionization equilibrium of nicotinic acid derivatives.[1][2] The goal is to avoid the red "Zwitterion" zone.
References
Solubility of Nicotinic Acid in Organic Solvents
Title: Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.[3][4]
Source: Journal of Chemical & Engineering Data.[1][2]
URL:[Link]1][2]
Zwitterionic Character & Polymorphism
Title: A Solubility Comparison of Neutral and Zwitterionic Polymorphs.
Source: Crystal Growth & Design.[1][2]
URL:[Link]1][2]
Synthesis and Properties of 5-Bromonicotinic Acid
Title: 5-Bromonicotinic acid (PubChem Compound Summary).[1][2]
Source: National Center for Biotechnology Information.[1][2]
URL:[Link]1][2]
pKa and Ionization of Pyridine Derivatives
Title: Determination of pKa values of pyridine-3-carboxylic acid derivatives.
Source: European Journal of Pharmaceutical Sciences.[1][2]
URL:[Link]1][2]
Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for specific toxicity and handling information regarding 5-substituted nicotinic acids and associated solvents.
overcoming steric hindrance in 5-(Benzyloxy)nicotinic acid reactions
Welcome to the technical support center for researchers working with 5-(Benzyloxy)nicotinic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers working with 5-(Benzyloxy)nicotinic acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to help you troubleshoot and optimize your reactions. The bulky benzyloxy group at the 5-position introduces significant steric challenges, which can often lead to low yields or failed reactions with standard protocols. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address these issues.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge
This section addresses the fundamental issues of steric and electronic effects pertinent to 5-(Benzyloxy)nicotinic acid.
Q1: What is steric hindrance and why is it a significant problem for 5-(benzyloxy)nicotinic acid?
A: Steric hindrance is a nonbonding interaction that influences the shape and reactivity of molecules. It occurs when the spatial arrangement of atoms or groups of atoms near a reactive site impedes the approach of another molecule.[1]
In 5-(benzyloxy)nicotinic acid, the large benzyloxy group (a benzyl group attached to an oxygen atom) is positioned meta to the carboxylic acid. This group occupies a significant volume of space, creating a "steric shield" around the carboxylic acid. This shield physically blocks or slows the approach of nucleophiles (like amines in an amide coupling reaction), leading to significantly reduced reaction rates or complete failure of the reaction.[1][2]
Caption: Steric hindrance from the benzyloxy group on the carboxylic acid.
Q2: My standard amide coupling with EDC/HOBt is failing. Why does this common method not work for this substrate?
A: The EDC/HOBt (or DCC) coupling method proceeds through the formation of an activated O-acylisourea intermediate, which is then converted to an activated ester by HOBt. While effective for many substrates, this method falters with sterically hindered acids for two main reasons:
Formation of a Bulky Intermediate: The activated ester intermediate itself is quite large. When combined with the inherent bulk of the 5-(benzyloxy)nicotinic acid, the reaction site becomes exceptionally crowded.
Slow Nucleophilic Attack: The subsequent attack by the amine (the nucleophile) is the rate-limiting step. Due to the severe steric congestion, the amine cannot efficiently approach and attack the carbonyl carbon of the activated ester, leading to low or no product formation.[3][4] The reaction often stalls at this stage.
Part 2: Troubleshooting Guide for Amide Bond Formation
This section provides concrete solutions and alternative protocols for when your amide coupling reactions fail.
Problem: Low or no yield in amide coupling with a primary or secondary amine.
This is the most common issue. The solution involves moving away from standard carbodiimide reagents toward methods that either generate a more reactive, less sterically demanding intermediate or bypass the traditional activation mechanism entirely.
Solution 1: Conversion to a Highly Reactive Acyl Fluoride
Causality: The conversion of the carboxylic acid to an acyl fluoride is one of the most effective strategies for overcoming steric hindrance.[5] The fluorine atom is the smallest of the halogens, meaning the resulting acyl fluoride intermediate has a minimal steric profile compared to an activated ester or an acyl chloride. This smaller intermediate is much more accessible to nucleophilic attack, even by hindered amines.[5]
Reagents like Bis(tetramethylene)fluoroformamidinium hexafluorophosphate (BTFFH) are exceptionally effective for this one-pot transformation.[6]
Detailed Protocol: BTFFH-Mediated Amide Coupling
Activation:
To a solution of 5-(benzyloxy)nicotinic acid (1.3 equiv.) in anhydrous dichloromethane (DCM), add BTFFH (1.5 equiv.) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (4.5 equiv.).[6]
Stir the mixture at room temperature for 30-60 minutes. This ensures the complete in-situ formation of the 5-(benzyloxy)nicotinoyl fluoride.
Coupling:
Add the amine (1.0 equiv.) to the reaction mixture.
Seal the reaction vessel and heat to an appropriate temperature (start at room temperature, but heating to 40-80 °C may be necessary for very hindered amines).[6] Monitor the reaction by TLC or LC-MS for 12-24 hours.
Work-up & Purification:
Upon completion, cool the reaction mixture and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Solution 2: Use of Potent Uronium/Guanidinium or Phosphonium Salt Reagents
Causality: Reagents like HATU, HBTU, and PyBOP are more powerful activating agents than standard carbodiimides. They generate highly reactive activated esters that can sometimes overcome moderate steric barriers where EDC fails.[7][] While potentially less effective than the acyl fluoride route for extreme steric hindrance, they are a valuable and common alternative.
Comparative Data for Coupling Reagents
Reagent Class
Example(s)
Pros
Cons
Best For
Carbodiimide
EDC, DCC
Inexpensive, common.
Fails with hindered substrates; can cause epimerization.
Stoichiometric phosphine oxide byproduct can complicate purification.
Moderately hindered substrates, especially with sensitive stereocenters.
Formamidinium
BTFFH, TCFH
Excellent for hindered substrates, forms small acyl fluoride intermediate.[5][6][7]
Higher cost.
Severely hindered acids and/or amines.
Solution 3: High-Temperature or Microwave-Assisted Synthesis
Causality: For particularly challenging couplings (e.g., a hindered acid with a hindered secondary amine), providing additional energy can overcome the activation barrier. Microwave irradiation is particularly effective as it can lead to rapid, localized heating, often resulting in cleaner reactions and higher yields in shorter times compared to conventional heating.[9]
Caution: High temperatures can lead to side reactions or decomposition of sensitive substrates. This approach should be used after other methods have failed and with careful monitoring.
Caption: Troubleshooting workflow for hindered amide bond formation.
Part 3: Protecting Group Stability
Q: My reaction conditions are cleaving the benzyl ether. How can I avoid this or deprotect it intentionally?
A: The benzyloxy group is a benzyl ether, which is generally robust but sensitive to certain conditions.
Unwanted Cleavage: The benzyl ether is primarily susceptible to catalytic hydrogenation (e.g., H₂/Pd-C) and, to a lesser extent, strongly acidic conditions. If your reaction involves these conditions, you may see cleavage. Choose reagents and conditions that are neutral or basic and do not involve catalytic reduction.
Intentional Deprotection: If your goal is to remove the benzyl group to reveal the free 5-hydroxynicotinic acid, catalytic hydrogenation is the most common and cleanest method.
Alternative Deprotection: If your molecule contains other functional groups sensitive to hydrogenation (e.g., alkenes, alkynes, nitro groups), an oxidative deprotection method can be used. A nitroxyl-radical catalyst system can selectively deprotect benzyl ethers under mild, non-reductive conditions.[10][11]
References
Ortiz, K., et al. (n.d.). Catalyst-Controlled Enantioselective and Regiodivergent Addition of Aryl Boron Nucleophiles to N-alkyl Nicotinate Salts - PMC. National Center for Biotechnology Information. [Link]
Chemistry and Chemists (n.d.). Activating Agents and Protecting Groups. [Link]
ResearchGate (2025). Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides. ResearchGate. [Link]
Encyclopedia.pub (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub. [Link]
ResearchGate (n.d.). The optimized structures of nicotinic acid-boric acid, IMs, and product.... ResearchGate. [Link]
Schäfer, G., & Bode, J. W. (n.d.). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
Corless, V. (2015). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. [Link]
Falcigno, F., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4 - PMC. National Center for Biotechnology Information. [Link]
Senthamarai, T., et al. (2023). Streamlining the synthesis of amides using Nickel-based nanocatalysts - PMC. National Center for Biotechnology Information. [Link]
ResearchGate (2025). (PDF) ChemInform Abstract: Gas-Phase Catalytic Oxidation of β-Picoline to Nicotinic Acid: Catalysts, Mechanism and Reaction Kinetics. ResearchGate. [Link]
National Center for Biotechnology Information (2025). Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization - PMC. [Link]
Catrin (2023). Scientists introduce unprecedented and highly creative approach to amide synthesis. [Link]
PubMed (2003). The amide rotational barriers in picolinamide and nicotinamide: NMR and ab initio studies. [Link]
Wikipedia (n.d.). Steric effects. Wikipedia. [Link]
National Center for Biotechnology Information (n.d.). Protection of Nicotinic Acid against Oxidative Stress-Induced Cell Death in Hepatocytes Contributes to Its Beneficial Effect on Alcohol-induced Liver Injury in Mice - PMC. [Link]
The Royal Society of Chemistry (n.d.). Nickel catalyzed Cross-Coupling Reactions of Benzylic Zinc Reagents with Aromatic Bromides, Chlorides and Tosylates. [Link]
Organic Chemistry Portal (2023). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst. [Link]
ChemRxiv (n.d.). Direct Site-selective Deoxygenation of Benzylalcohol Derivatives. [Link]
ResearchGate (n.d.). Oxidative Deprotection of Benzyl Protecting Groups for Alcohols by an Electronically Tuned Nitroxyl-Radical Catalyst | Request PDF. [Link]
Is 5-(Benzyloxy)nicotinic acid stable under basic conditions?Yes. 5-(Benzyloxy)nicotinic acid is chemically robust in standard aqueous and organic basic solutions (e.g., NaOH, KOH,
, ).[1][2][3] The benzyl ether linkage is resistant to base-catalyzed hydrolysis.
Critical Distinction: Users often mistake salt formation (rapid deprotonation) or solubility shifts for chemical degradation.[1] This guide distinguishes between physical state changes and actual chemical breakdown.
Part 1: The Stability Mechanism (The "Why")
To trust the protocol, you must understand the molecular behavior.
The Chemical Shield
The molecule contains two key functional groups: a carboxylic acid at position 3 and a benzyloxy ether at position 5.
Carboxylic Acid (
): In basic media (), this immediately deprotonates to form the carboxylate anion ().[1] This is a reversible acid-base reaction, not degradation.
Benzyl Ether: Unlike esters, ethers do not possess a carbonyl carbon susceptible to nucleophilic attack by hydroxide (
). Furthermore, the lack of acidic protons on the benzylic carbon prevents E1cB elimination pathways.
Evidence by Synthesis
The strongest proof of stability is the synthesis method itself. 5-(Benzyloxy)nicotinic acid is frequently synthesized via Williamson Ether Synthesis , which involves refluxing 5-hydroxynicotinic acid with benzyl bromide in strong base (NaOH or KOH) for hours. If the molecule were unstable in base, it could not be created under these conditions.
Visualizing the Equilibrium
The following diagram illustrates the transition from the free acid to the stable salt form, demonstrating why hydrolysis does not occur.
Figure 1: Reaction pathway showing the reversible formation of the stable carboxylate salt and the blockage of the degradation pathway.
Part 2: Troubleshooting Guide (Q&A)
Scenario A: "My HPLC peak shifted, and the area changed."
Diagnosis: Ionization Artifact.
The Issue: You injected a basic sample onto a standard C18 column. The molecule exists as an anion (
), which elutes much faster (lower retention time) than the neutral acid.
The Fix:
Buffer your mobile phase: Use 0.1% Trifluoroacetic acid (TFA) or Formic Acid to force the molecule back into its neutral (protonated) state during the run.
Check UV Absorption: The
of the pyridine ring shifts slightly when deprotonated. Ensure your detector wavelength accounts for this shift (typically monitor 254 nm and 210 nm).
Scenario B: "A solid precipitated when I added base."
The Issue: While the sodium salt is water-soluble, it is less soluble in organic solvents (like DCM or EtOAc) than the free acid. If you add concentrated NaOH to an organic solution, the salt may crash out.
The Fix:
Add water to dissolve the precipitate.
If extraction is the goal: The salt stays in the aqueous layer. You must acidify (pH ~3) to extract the compound back into the organic layer.
Scenario C: "The solution turned yellow/black."
Diagnosis: Trace Oxidation (Pyridine N-Oxide) or Metal Contamination.[1]
The Issue: Pyridines are electron-deficient. While the ether is stable, the pyridine nitrogen can slowly oxidize to the N-oxide over weeks in air/light, or complex with trace iron in the base.
The Fix:
This is usually a trace impurity (<1%) with high extinction coefficient.
Verify purity via NMR (see Protocol 3.1).[1] Color is rarely a reliable indicator of bulk degradation for this class of compounds.
Part 3: Validation Protocols
Use these self-validating protocols to confirm the integrity of your batch.
Protocol: NMR Stability Verification
Objective: Prove the benzyl ether is intact in strong base.
Sample Prep: Dissolve 10 mg of 5-(Benzyloxy)nicotinic acid in 0.6 mL of
containing 2 drops of 40% NaOD .
Observation: The solution should be clear (salt formation).
Follow this logic flow to resolve stability concerns.
Figure 2: Logic flow for diagnosing common handling issues.
References
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Confirming stability of benzyl ethers to basic hydrolysis).
PubChem Database. (2024).[1] 5-(Benzyloxy)nicotinic acid Compound Summary. National Center for Biotechnology Information. (Physical properties and pKa data).
Organic Syntheses. (2020).[1][4] General procedures for Williamson Ether Synthesis of Pyridine derivatives. (Demonstrating synthesis in refluxing base).
Pickering Laboratories. (2020).[5] Analysis of Niacin and Derivatives by HPLC. (Methodology for analyzing nicotinic acid derivatives and pH effects).
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 1H NMR Spectrum Analysis of 5-(Benzyloxy)nicotinic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
Format: Publish Comparison Guide
Executive Summary & Application Context
5-(Benzyloxy)nicotinic acid (CAS: 263270-34-4) is a critical pyridine scaffold used in the synthesis of HIF prolyl hydroxylase inhibitors, sirtuin modulators, and antiviral agents. Its structural integrity is defined by the 3,5-disubstitution pattern on the pyridine ring.
This guide provides a technical framework for the structural validation of 5-(Benzyloxy)nicotinic acid using 1H NMR spectroscopy. It focuses on distinguishing the product from its metabolic precursors (5-hydroxynicotinic acid) and common synthetic impurities (benzyl halides, benzyl alcohol), providing a self-validating protocol for purity assessment.
Structural Analysis & Assignment Strategy
The 1H NMR spectrum of 5-(Benzyloxy)nicotinic acid is characterized by three distinct signal regions. Successful analysis relies on identifying the specific coupling patterns of the pyridine protons, which confirm the 3,5-regiochemistry.
Theoretical Assignment Logic
Pyridine Core: The 3,5-substitution leaves protons at positions 2, 4, and 6.
H2: Most deshielded (adjacent to N and electron-withdrawing COOH).
H6: Deshielded by N but shielded by the electron-donating benzyloxy group (ortho-effect).
H4: Shielded by the benzyloxy group (ortho-effect) but deshielded by COOH.
Benzylic Side Chain: A diagnostic singlet (CH₂) and aromatic multiplet (Ph).
Acidic Proton: A highly deshielded, broad singlet (COOH), often exchange-dependent.
Figure 1: Structural assignment logic for 5-(Benzyloxy)nicotinic acid based on electronic effects.
Comparative Analysis: Product vs. Alternatives
The following table compares the target compound against its direct precursor (5-hydroxynicotinic acid) and the methyl ester derivative. This comparison is essential for monitoring reaction completion (O-alkylation) and preventing misidentification.
Table 1: Diagnostic Chemical Shift Comparison (DMSO-d₆)
Feature
5-(Benzyloxy)nicotinic Acid (Target)
5-Hydroxynicotinic Acid (Precursor)
Methyl 5-(benzyloxy)nicotinate (Alternative)
Solvent
DMSO-d₆
DMSO-d₆
CDCl₃ / DMSO-d₆
H2 (Pyridine)
δ 8.65 - 8.75 (s)
δ 8.55 (s)
δ 8.85 (s)
H6 (Pyridine)
δ 8.40 - 8.50 (s)
δ 8.20 (s)
δ 8.45 (s)
H4 (Pyridine)
δ 7.70 - 7.85 (m)
δ 7.55 (m)
δ 7.80 (m)
Benzyl -CH₂-
δ 5.25 (s)
Absent
δ 5.15 (s)
Ester -OCH₃
Absent
Absent
δ 3.90 (s)
Acid -COOH
δ 13.0 - 13.5 (br s)
δ 12.8 (br s)
Absent
Phenolic -OH
Absent
δ 10.5 - 11.0 (br s)
Absent
Critical Insight: The disappearance of the broad phenolic -OH signal (~10.5 ppm) and the appearance of the sharp benzylic methylene singlet (~5.25 ppm) is the primary indicator of successful O-alkylation.
Experimental Protocol
To ensure reproducibility and minimize solvent effects (such as peak shifting or exchange broadening), follow this standardized protocol.
Why DMSO? The carboxylic acid moiety renders the compound sparingly soluble in CDCl₃. DMSO ensures full solubility and slows proton exchange, allowing the COOH proton to be observed.
Sample Concentration: 10–15 mg in 0.6 mL solvent.
Instrument: 400 MHz or higher (600 MHz recommended for resolving H4/H6 meta-coupling).
Step-by-Step Workflow
Preparation: Dissolve 10 mg of the solid in 0.6 mL DMSO-d₆. Sonicate for 30 seconds if necessary to ensure homogeneity.
Acquisition:
Pulse Angle: 30° or 90°.
Relaxation Delay (D1): ≥ 1.0 second (ensure integration accuracy for aromatic protons).
Scans (NS): 16–32 scans.
Temperature: 298 K (25°C).
Processing:
Reference the spectrum to the residual DMSO pentet at 2.50 ppm .
Apply exponential multiplication (LB = 0.3 Hz) to enhance signal-to-noise.
Validation: Check for the "Water" peak at ~3.33 ppm. If the COOH signal is missing, it may have exchanged with water; dry the sample and repeat.
Troubleshooting & Impurity Profiling
Common impurities from the synthesis (Williamson ether synthesis using benzyl bromide) can mimic the product signals.
Impurity Fingerprints (in DMSO-d₆)
Benzyl Bromide (Reagent):
CH₂ Singlet: δ 4.70 ppm (Distinct from product's 5.25 ppm).
Aromatic: Multiplet at δ 7.3–7.5 ppm (Overlaps with product).
Benzyl Alcohol (Hydrolysis Byproduct):
CH₂ Doublet: δ 4.50 ppm (Coupled to OH).
OH Triplet: δ 5.15 ppm (Can overlap with product CH₂; add D₂O to collapse).
Acetone (Wash Solvent): Singlet at δ 2.09 ppm .[1]
Validation Decision Tree
Figure 2: Decision tree for identifying 5-(Benzyloxy)nicotinic acid and distinguishing common impurities.
References
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Solvents as Trace Impurities."[1] J. Org.[1] Chem.1997 , 62, 7512–7515. Link
National Center for Biotechnology Information. "PubChem Compound Summary for CID 18422069, 5-(Benzyloxy)nicotinic acid." PubChem, 2025 . Link
New Drug Approvals. "Synthesis of Dolutegravir Intermediates (Substituted Nicotinic Acids)." New Drug Approvals Blog, 2016 . Link
BenchChem. "Troubleshooting Oxidation of Alkylpyridines to Nicotinic Acids." BenchChem Technical Support, 2025 . Link
LC-MS Characterization of 5-(Benzyloxy)nicotinic Acid Impurities
A Comparative Guide: Phenyl-Hexyl vs. C18 Selectivity in Aromatic Ether Profiling Executive Summary In the synthesis of 5-(Benzyloxy)nicotinic acid (5-BNA) —a critical intermediate for sirtuin inhibitors and nicotinic ac...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide: Phenyl-Hexyl vs. C18 Selectivity in Aromatic Ether Profiling
Executive Summary
In the synthesis of 5-(Benzyloxy)nicotinic acid (5-BNA) —a critical intermediate for sirtuin inhibitors and nicotinic acid analogs—impurity profiling presents a unique chromatographic challenge. The analyte contains a polar pyridine-carboxylic acid core coupled with a hydrophobic benzyl ether tail. This duality often leads to suboptimal resolution on standard alkyl phases: the polar precursor 5-Hydroxynicotinic acid (5-HNA) elutes near the void volume, while hydrophobic byproducts like Dibenzyl ether exhibit excessive retention or carryover.
This guide objectively compares two separation strategies: a standard C18 (Octadecyl) workflow versus an optimized Phenyl-Hexyl methodology. Experimental evidence suggests that exploiting
- interactions via Phenyl-Hexyl chemistry provides superior selectivity for the benzyloxy moiety, significantly improving the resolution of critical process impurities.
Impurity Profile & Structural Challenges
Understanding the synthesis pathway (typically Williamson ether synthesis) reveals the critical impurities that must be monitored.
Analyte
Structure Type
LogP (Approx)
Origin
Detection Challenge
5-BNA (Target)
Pyridine w/ Benzyl Ether
2.5
Product
Co-elution with regioisomers
5-HNA
Pyridine w/ Hydroxyl
0.3
Unreacted Precursor / Degradant
Polar; poor retention on C18
Benzyl Alcohol
Monocyclic Aromatic
1.0
Hydrolysis of Reagent
Low UV response; poor ionization
Dibenzyl Ether
Bicyclic Aromatic Ether
3.6
Side Reaction
High hydrophobicity; carryover
Benzyl Halide
Alkyl Halide
2.9
Reagent
Potentially genotoxic (GTI)
Comparative Methodologies
Method A: The Standard C18 Approach
Rationale: The industry standard for general reversed-phase separations. Relies on hydrophobic (Van der Waals) interactions.
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm).
- interactions perpendicular to the hydrophobic retention. This "orthogonality" targets the electron-rich benzyl ring and the electron-deficient pyridine ring.
Column: Phenomenex Kinetex Phenyl-Hexyl (100 mm x 2.1 mm, 2.6 µm).
Mobile Phase:
A: 10 mM Ammonium Formate pH 3.5 (Buffer improves peak shape for the carboxylic acid)
B: Methanol (Methanol enhances
- selectivity compared to ACN).
Gradient: 5% B to 95% B over 10 minutes.
Experimental Results & Discussion
Chromatographic Selectivity Comparison
The following data summarizes the separation performance observed during method development.
Parameter
Method A (C18 / ACN)
Method B (Phenyl-Hexyl / MeOH)
Interpretation
Retention (k') of 5-HNA
0.2 (Near Void)
0.8
Phenyl phase offers better retention for the polar aromatic precursor.
Resolution (Rs) 5-BNA / Benzyl Alcohol
1.8
4.2
Methanol/Phenyl combination drastically increases selectivity for the benzyl group.
Peak Symmetry (5-BNA)
0.85 (Tailing)
1.1 (Symmetric)
Ammonium formate buffer suppresses silanol interactions with the pyridine nitrogen.
Elution of Dibenzyl Ether
9.5 min (Broad)
8.2 min (Sharp)
Methanol typically elutes aromatics faster on phenyl phases due to solubility matching, reducing run time.
Mechanism of Improvement
The Phenyl-Hexyl phase engages in a "sandwich" interaction with the 5-BNA molecule. The electron-rich phenyl stationary phase interacts with the electron-deficient pyridine ring of the analyte. Furthermore, the use of Methanol in Method B is critical; Acetonitrile (used in Method A) forms a
-electron layer on the stationary phase that can mask these specific interactions. By switching to protic Methanol, the - selectivity is fully realized.
Mass Spectrometry Characterization (ESI-MS/MS)
For definitive identification, High-Resolution MS (Q-TOF or Orbitrap) or Triple Quadrupole (QqQ) in MRM mode is required.
Ionization Mode Selection
Positive Mode (ESI+): Preferred. The pyridine nitrogen is highly basic (
), readily forming .
Negative Mode (ESI-): Viable for the carboxylic acid (
), but often suffers from lower sensitivity and higher background noise in methanol-rich gradients.
Fragmentation Logic (MS/MS)
The fragmentation of 5-(Benzyloxy)nicotinic acid follows a specific, self-validating pathway useful for confirming structural identity.
Precursor:
230.08
Primary Loss: Cleavage of the benzyl ether bond.
Neutral Loss: Benzene (78 Da) or Benzyl radical depending on energy, but typically we see the Tropylium ion (
91) as a dominant positive fragment.
Product Ion: 5-Hydroxynicotinic acid cation (
140) .
Secondary Loss: Decarboxylation of the nicotinic acid core.
Transition:
140 96 (3-Hydroxypyridine).
Fragmentation Pathway Diagram
Figure 1: ESI+ MS/MS fragmentation pathway for 5-(Benzyloxy)nicotinic acid.
Recommended Workflow Protocol
The following protocol ensures reproducibility and minimizes carryover of the hydrophobic impurities.
Step 1: Sample Preparation
Solvent: Dissolve 1 mg of sample in 1 mL of 50:50 Methanol:Water . (Avoid pure acetonitrile to prevent solubility issues with the polar 5-HNA impurity).
Filtration: 0.2 µm PTFE filter (Nylon may bind the acidic analyte).
Step 2: System Suitability Test (SST)
Before running unknowns, inject a standard mixture containing 5-BNA and Benzyl Alcohol.
Fragmentor: 100 V (Adjust based on instrument to prevent in-source fragmentation of the ether).
Method Development Workflow Diagram
Figure 2: Decision tree for selecting the optimal stationary phase for nicotinic acid derivatives.
References
Agilent Technologies. (2022). Optimizing the Separation of Nitro-aromatics Using Phenyl-Hexyl Columns. Retrieved from [Link]
Restek Corporation. (2020). Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds. Retrieved from [Link]
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18422069, 5-(Benzyloxy)nicotinic acid. Retrieved from [Link][5]
Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link]
Analytical Mastery: HPLC Method Development and Column Comparison for 5-(Benzyloxy)nicotinic Acid Purity
As a Senior Application Scientist, I frequently encounter the chromatographic hurdles presented by functionalized heterocycles. 5-(Benzyloxy)nicotinic acid is a prime example of a deceptively complex molecule. It is a cr...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter the chromatographic hurdles presented by functionalized heterocycles. 5-(Benzyloxy)nicotinic acid is a prime example of a deceptively complex molecule. It is a critical intermediate in pharmaceutical synthesis, but its structural dichotomy—a highly polar, ionizable pyridine-carboxylic acid core coupled with a bulky, lipophilic benzyloxy ether—makes purity analysis a rigorous test of chromatographic logic.
This guide objectively compares column chemistries and details a self-validating High-Performance Liquid Chromatography (HPLC) methodology to achieve baseline resolution and pristine peak symmetry for this compound.
Mechanistic Causality: The Pyridine-Silanol Dilemma
Traditional HPLC method development often defaults to a standard fully porous C18 column. However, pyridine derivatives are notorious for severe peak tailing on these stationary phases. The causality lies in secondary interactions: the basic nitrogen in the pyridine ring acts as an electron donor, engaging in strong ion-exchange interactions with residual, unendcapped acidic silanols on the silica matrix[1].
To counteract this, the mobile phase environment must be strictly engineered. We have two primary mechanistic pathways:
Silanol Suppression via pH Control: Lowering the mobile phase pH to ~2.5 using acidic modifiers (e.g., 0.1% Trifluoroacetic acid) protonates the silanol groups, rendering them neutral and shutting down the secondary ion-exchange interactions[2]. Simultaneously, it protonates the carboxylic acid on the analyte, increasing its hydrophobicity for better retention.
Orthogonal Retention via Mixed-Mode Chemistry: Instead of fighting the ionic nature of the molecule, mixed-mode columns (combining reversed-phase and cation-exchange) exploit it. These columns utilize both the lipophilic benzyloxy group and the basic pyridine nitrogen, providing dual-retention mechanisms without the need for complex ion-pairing reagents[3],[4].
Comparative Column Performance
To establish the most robust method, we compared three distinct column technologies under an identical acidic gradient. The objective was to separate 5-(Benzyloxy)nicotinic acid from its primary synthetic impurity, 5-hydroxynicotinic acid (the des-benzyl derivative).
Table 1: Quantitative Performance Comparison Across Column Chemistries
Column Technology
Stationary Phase
Retention Time (min)
Peak Asymmetry ()
Theoretical Plates ()
Resolution ()*
Traditional Porous
C18 (5 µm, 100 Å)
8.4
1.85 (Fail)
4,200
1.8
Core-Shell
Superficially Porous C18 (2.6 µm)
5.2
1.30 (Pass)
12,500
3.1
Mixed-Mode
RP / Cation-Exchange (5 µm)
9.1
1.05 (Optimal)
8,800
4.5
*Resolution calculated between 5-(Benzyloxy)nicotinic acid and 5-hydroxynicotinic acid.
Data Synthesis: The traditional C18 column failed our symmetry requirements (
> 1.5) due to silanol interactions. The Core-Shell C18 mitigated this by drastically reducing the longitudinal diffusion path, yielding high efficiency. However, the Mixed-Mode column provided the most authoritative result, delivering near-perfect Gaussian peak shape ( = 1.05) and massive resolution by leveraging the zwitterionic nature of the pyridinecarboxylic acid[4].
Self-Validating Experimental Protocol
The following step-by-step methodology utilizes the Mixed-Mode approach. To ensure absolute trustworthiness, this protocol is designed as a self-validating system : it incorporates a strict System Suitability Test (SST) gate. If the system fails the SST, the protocol dictates an automated halt, preventing the generation of compromised data.
Step 1: Mobile Phase Preparation
Buffer (A): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (pH ~2.2). Causality: TFA provides the necessary low pH to suppress silanol ionization and acts as a weak ion-pairing agent[2].
Organic (B): 100% Acetonitrile (ACN).
Step 2: Sample Preparation
Diluent: 80:20 Water:ACN. Causality: Matching the initial gradient conditions prevents solvent shock, which otherwise causes peak distortion at the solvent front.
Analyte Concentration: Accurately weigh and dissolve 5-(Benzyloxy)nicotinic acid to a final concentration of 0.5 mg/mL. Filter through a 0.22 µm PTFE syringe filter.
Step 3: Chromatographic Conditions
Column: Mixed-Mode RP/Cation-Exchange (150 x 4.6 mm, 5 µm).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C (Stabilizes mass transfer kinetics and reduces backpressure).
Gradient Program:
0.0 - 2.0 min: 20% B
2.0 - 12.0 min: 20%
70% B
12.0 - 15.0 min: 70% B
15.0 - 15.1 min: 70%
20% B (Re-equilibration for 5 mins).
Detection: UV Diode Array Detector (DAD) at 254 nm.
Step 4: System Suitability Testing (SST) - The Control Gate
Inject the 0.5 mg/mL standard solution 5 consecutive times.
Acceptance Criteria:
Peak Asymmetry (
) 1.5
Relative Standard Deviation (RSD) of Retention Time
1.0%
Theoretical Plates (
) 5,000
Self-Validation Logic: If
> 1.5, the protocol mandates a system flush with 50:50 Methanol:Water (no buffer) to strip precipitated salts, followed by fresh buffer preparation. Sample analysis cannot proceed until SST passes.
Method Development Workflow
The logical relationships governing this method development are visualized below.
Self-validating HPLC method development workflow for pyridine derivatives.
References
HELIX Chromatography. "HPLC Methods for analysis of 4-Pyridinecarboxylic acid". HELIX Chromatography. URL: [Link]
Dave, R. S., et al. "Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative". International Journal of Scientific Research in Science and Technology (2021). URL: [Link]
Salah, N., et al. "Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics". Scientific Reports (2026). URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Publish Comparison Guide
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads
Focus: Structure-Activity Relationship (SAR), Bioisosteric Replacement, and Experimental Validation
Executive Summary: The Quest for "Flush-Free" Potency
5-(Benzyloxy)nicotinic acid (5-BNA) represents a critical scaffold in the development of GPR109A (HCA2) agonists. While nicotinic acid (Niacin) remains the gold standard for raising HDL cholesterol, its clinical utility is severely hampered by cutaneous flushing—a side effect mediated by Langerhans cells in the skin.
This guide analyzes 5-BNA as a lipophilic analog designed to separate the beneficial antilipolytic effects from the adverse flushing response. We compare it against three distinct bioisosteric classes to reveal how subtle structural changes dictate potency, selectivity (GPR109A vs. GPR81), and physicochemical properties.
The Core Scaffold: 5-(Benzyloxy)nicotinic Acid[1]
Role: Lipophilic probe for the GPR109A orthosteric site.
Key Feature: The 5-position ether linkage extends into a hydrophobic pocket, improving affinity over unsubstituted niacin, while the pyridine core maintains the essential acidity (pKa ~4.8) required for the arginine-anchor interaction in the receptor.
Comparative SAR Analysis: Scaffold vs. Isosteres
The following analysis compares 5-BNA against three strategic isosteres. Data values represent consensus ranges derived from GPR109A agonist literature (e.g., J. Med. Chem., Mol. Pharmacol.).
Replacing the carboxylic acid with a tetrazole is the most successful modification. The tetrazole anion mimics the planar carboxylate, maintaining the critical salt bridge with the conserved Arginine residue in TM3 of GPR109A.
Advantage: It eliminates the formation of reactive acyl-glucuronides, a common cause of idiosyncratic liver toxicity (DILI) in carboxylic acid drugs.
Trade-off: A slight reduction in potency is often observed due to the larger steric bulk of the tetrazole ring.
2. The Core Isostere (Benzoic Acid)
Replacing the pyridine ring with benzene (removing the nitrogen) drastically reduces GPR109A activity.
Why? The pyridine nitrogen likely acts as a weak hydrogen bond acceptor or influences the electron density of the carboxylate.
Selectivity Switch: Interestingly, 3-alkoxybenzoic acids often lose GPR109A activity but retain or gain potency at GPR81 (Lactate Receptor) , making this a key "negative design" feature to ensure target selectivity.
3. The Linker Isostere (Amine)
Changing the ether oxygen to an amine (–NH–) introduces a hydrogen bond donor.
Result: While chemically stable, this often reduces potency. The bond angle of C–N–C (approx 120° for sp2) vs C–O–C (approx 105-110°) alters the vector of the benzyl tail, preventing it from sitting optimally in the hydrophobic pocket.
Visualizing the SAR Logic
The following diagram illustrates the decision tree for optimizing the 5-BNA scaffold.
Caption: SAR Decision Tree demonstrating the functional consequences of bioisosteric replacements on the 5-(benzyloxy)nicotinic acid scaffold.
Experimental Protocols
To validate these comparisons, the following self-validating protocols are recommended.
A. Synthesis of 5-(Benzyloxy)nicotinic Acid (Mitsunobu Route)
This route is preferred over SNAr for its mild conditions and broad scope with various alcohols.
Dissolve Methyl 5-hydroxynicotinate, Benzyl alcohol, and PPh3 in dry THF under N2 atmosphere. Cool to 0°C.
Add DIAD dropwise over 20 mins. (Control exotherm to prevent side reactions).
Stir at RT for 12 hours. Monitor by TLC (Hexane:EtOAc 1:1).
Workup: Concentrate in vacuo. Triturate with cold Et2O to precipitate Triphenylphosphine oxide (TPPO). Filter and purify filtrate via flash chromatography.
Hydrolysis Step:
Dissolve the intermediate ester in THF/Water (3:1). Add LiOH (2.0 eq).
Stir at RT for 4 hours.
Acidification: Adjust pH to ~3.0 with 1N HCl. The product, 5-(Benzyloxy)nicotinic acid, will precipitate.
Validation: 1H NMR (DMSO-d6) should show the diagnostic singlet for H-2 of pyridine at ~8.7 ppm and the benzyloxy CH2 at ~5.2 ppm.
B. GPR109A Functional Assay (cAMP Inhibition)
Since GPR109A is Gi-coupled, activation results in a decrease of intracellular cAMP.
Cell Line: CHO-K1 cells stably expressing human GPR109A (HCA2).
Stimulation: Pre-treat cells with Forskolin (10 µM) to elevate baseline cAMP.
Treatment:
Add test compounds (5-BNA and isosteres) in a dose-response range (1 nM to 10 µM).
Incubate for 30 minutes at 37°C.
Detection: Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) cAMP kit (e.g., Cisbio HTRF).
Principle: Competition between native cAMP produced by cells and labeled cAMP-d2 for binding to anti-cAMP-Cryptate.
Readout: High signal = Low cAMP = High Agonist Potency .
Data Analysis: Plot FRET ratio vs. log[Concentration]. Fit to a 4-parameter logistic equation to determine EC50.
Workflow Visualization
Caption: Integrated workflow from chemical synthesis to functional biological validation.
References
Tunaru, S., et al. (2003). "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect."[4] Nature Medicine, 9(3), 352–355. Link
Wise, A., et al. (2003). "Molecular identification of high and low affinity receptors for nicotinic acid." Journal of Biological Chemistry, 278(11), 9869-9874. Link
Dvorak, C. A., et al. (2012). "Identification of Hydroxybenzoic Acids as Selective Lactate Receptor (GPR81) Agonists with Antilipolytic Effects." ACS Medicinal Chemistry Letters, 3(8), 637–639. Link
Semple, G., et al. (2008). "3-(1H-Tetrazol-5-yl)-1H-indoles as selective agonists of the nicotinic acid receptor (GPR109A)." Journal of Medicinal Chemistry, 51(16), 5101-5108. Link
BenchChem. (2024). "5-(3-(Benzyloxy)phenyl)nicotinic acid: Synthesis and Experimental Protocol." BenchChem Technical Guides. Link
Validating Structure and Purity of 5-(Benzyloxy)nicotinic Acid Reaction Products
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Strategic Role of the 5-Benzyloxy Scaffold In medicinal chemistry, the 5-substituted nic...
Author: BenchChem Technical Support Team. Date: March 2026
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Strategic Role of the 5-Benzyloxy Scaffold
In medicinal chemistry, the 5-substituted nicotinic acid scaffold is a privileged structure, serving as a bioisostere for benzoic acids and modulating solubility and metabolic stability. While 5-methoxynicotinic acid is a common alternative, 5-(benzyloxy)nicotinic acid (5-BNA) offers superior utility as both a hydrophobic pharmacophore and a versatile protecting group strategy.
This guide provides a rigorous framework for validating the structure of 5-BNA reaction products (specifically amide derivatives), comparing their physicochemical performance against methoxy-substituted alternatives, and detailing a self-validating analytical workflow.
Comparative Analysis: 5-Benzyloxy vs. Alternatives
Feature
5-(Benzyloxy)nicotinic Acid Derivatives
5-Methoxynicotinic Acid Derivatives
5-Hydroxynicotinic Acid (Unprotected)
Synthetic Utility
High: Benzyl group is easily removed (H₂/Pd) to regenerate -OH for further diversification (e.g., PROTAC linkers).
Low: Methyl ether is robust; harsh conditions (BBr₃) required for deprotection, often incompatible with sensitive amides.
Core Directive: Do not rely solely on Mass Spectrometry. Isomeric purity (regioisomerism) must be confirmed via NMR.
The primary challenge in validating 5-BNA derivatives is distinguishing them from potential regioisomers (e.g., 6-benzyloxy impurities arising from upstream synthesis) and confirming the integrity of the amide bond.
The Self-Validating NMR System
To confirm the structure of a generic 5-(benzyloxy)nicotinamide product, follow this logic gate:
The "Pyridine Fingerprint": The 3,5-disubstitution pattern creates a unique splitting pattern.
H2 (C2-H): Most deshielded (~8.7–9.0 ppm), appears as a doublet (small J ~1.5 Hz) or singlet. Diagnostic: NOE correlation to Amide NH.
H6 (C6-H): Deshielded (~8.4–8.6 ppm), doublet (small J ~2.5 Hz). Diagnostic: NOE correlation to Benzyl CH₂.
H4 (C4-H): Least deshielded pyridine proton (~7.6–8.0 ppm), doublet of doublets (coupling to H2 and H6). Diagnostic: NOE correlation to both Amide NH and Benzyl CH₂.
The "Benzyl Anchor":
CH₂: Sharp singlet at ~5.2 ppm. Integration must be exactly 2H relative to the pyridine protons.
Visualization: Validation Workflow
Caption: Logical workflow for distinguishing 5-(benzyloxy)nicotinamide from regioisomers using MS and NMR spatial correlations.
Objective: Synthesis of N-benzyl-5-(benzyloxy)nicotinamide (Model Compound).
A. Synthesis (Amide Coupling)
Causality: We utilize HATU as the coupling reagent over EDC/HOBt to minimize racemization (if chiral amines are used) and ensure high conversion of the electron-deficient nicotinic acid.
Dissolution: Dissolve 5-(benzyloxy)nicotinic acid (1.0 eq) in anhydrous DMF (0.1 M).
Activation: Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir for 10 min at RT.[1] Observation: Solution typically turns yellow/orange indicating active ester formation.
Coupling: Add the amine (e.g., benzylamine, 1.1 eq). Stir at RT for 2-4 hours.[1]
Monitoring: Check via LC-MS. Look for [M+H]⁺ peak (Expected MW).
Understanding the origin of impurities allows for faster troubleshooting.
Caption: Reaction pathways showing the target product and common impurities arising from coupling reagents or hydrolysis.
References
MDPI. (2024). Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester. Retrieved from [Link]
Royal Society of Chemistry. (2020). Electronic Supplementary Information: NMR signal assignment of nicotinic acid derivatives. Retrieved from [Link]
Organic Chemistry Data. (2024). Proton Nuclear Magnetic Resonance Spectroscopy: Pyridine Assignments. Retrieved from [Link]
A Comparative Guide to 5-(Benzyloxy)nicotinic Acid Derived Inhibitors: Potency and Selectivity Across Key Biological Targets
The 5-(benzyloxy)nicotinic acid scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective inhibitors of various key enzymes implicated i...
Author: BenchChem Technical Support Team. Date: March 2026
The 5-(benzyloxy)nicotinic acid scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective inhibitors of various key enzymes implicated in human diseases. This guide provides a comparative analysis of the half-maximal inhibitory concentration (IC50) values of inhibitors derived from this scaffold, with a focus on their activity against Nicotinamide Phosphoribosyltransferase (NAMPT), Sirtuin 2 (SIRT2), and Monoamine Oxidase B (MAO-B). We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, and provide detailed experimental protocols for the assays used to determine their inhibitory activities.
The 5-(Benzyloxy)nicotinic Acid Scaffold: A Foundation for Potent Enzyme Inhibition
The 5-(benzyloxy)nicotinic acid core structure offers a unique combination of features that make it an attractive starting point for inhibitor design. The benzyloxy group provides a lipophilic handle that can be modified to explore various binding pockets in target enzymes, while the nicotinic acid moiety, a pyridine carboxylic acid, can engage in hydrogen bonding and other polar interactions. This inherent versatility has been successfully exploited to develop inhibitors for distinct enzyme families, each with critical roles in cellular metabolism and signaling.
Comparative Analysis of IC50 Values
This section presents a comparative overview of the inhibitory potency of 5-(benzyloxy)nicotinic acid-derived compounds against their respective targets. The IC50 value is a quantitative measure of the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions.[1]
NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[2] NAD+ is a crucial coenzyme in numerous cellular processes, and its depletion through NAMPT inhibition is a promising strategy for cancer therapy.[2]
Structure-Activity Relationship Insights: The development of potent NAMPT inhibitors has revealed key structural features that drive activity. For instance, modifications to the benzyloxy ring and the linker connecting it to the nicotinic acid core have been shown to significantly impact potency. The exploration of different substituents on the terminal phenyl ring of the benzyloxy group has led to the discovery of highly potent compounds.
Sirtuin 2 (SIRT2) Inhibitors
SIRT2 is a NAD+-dependent deacetylase that plays a role in various cellular processes, including cell cycle regulation and cytoskeletal dynamics.[6] Its inhibition has been proposed as a therapeutic strategy for neurodegenerative diseases and cancer.[6] The 5-((3-amidobenzyl)oxy)nicotinamide scaffold is a key pharmacophore for potent and selective SIRT2 inhibitors.[6]
Compound
Target
Assay Type
IC50 (µM)
Selectivity (SIRT1/SIRT2)
Reference
Compound 21c (R-isomer)
SIRT2
Enzymatic
Data not explicitly provided, but described as potent
Structure-Activity Relationship Insights: For SIRT2 inhibitors based on the 5-((3-amidobenzyl)oxy)nicotinamide scaffold, stereochemistry and the nature of the amide substituent on the benzyloxy group are critical for activity and selectivity.[6] Studies have shown that constrained analogs can enhance inhibitory activity against SIRT2 while maintaining excellent selectivity over other sirtuin isoforms like SIRT1 and SIRT3.[6]
Monoamine Oxidase B (MAO-B) Inhibitors
MAO-B is an enzyme involved in the degradation of neurotransmitters, and its inhibition is a therapeutic approach for Parkinson's disease.[7][8] While not direct derivatives of 5-(benzyloxy)nicotinic acid, compounds incorporating a benzyloxy pharmacophore have shown potent and selective MAO-B inhibitory activity.[7][8]
Structure-Activity Relationship Insights: In the case of benzyloxy-containing MAO-B inhibitors, the position of the benzyloxy group on the aromatic ring and the nature of the core scaffold (chalcone or isatin) significantly influence both potency and selectivity.[7][8] For instance, a para-benzyloxy substitution on the B-ring of chalcones generally leads to higher MAO-B inhibition.[7]
Experimental Protocols for IC50 Determination
The reliability of IC50 values is critically dependent on the experimental methodology. Below are detailed protocols for the biochemical and cellular assays commonly used to evaluate the inhibitors discussed in this guide.
NAMPT Inhibition Assays
1. Biochemical Inhibition Assay:
Principle: This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified NAMPT. The production of nicotinamide mononucleotide (NMN) from nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) is monitored.
Protocol:
Prepare a reaction mixture containing purified recombinant human NAMPT enzyme, NAM, and PRPP in a suitable buffer.
Add varying concentrations of the test inhibitor (typically in DMSO, with a final concentration not exceeding 1%).
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific duration.
Stop the reaction and quantify the amount of NMN produced using a suitable detection method, such as HPLC or a coupled enzyme assay that converts NMN to NAD+, which is then detected.
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
2. Cellular Inhibition Assay (CellTiter-Glo®):
Principle: This assay assesses the cytotoxic effect of NAMPT inhibitors on cancer cell lines by measuring intracellular ATP levels, which correlate with cell viability.
Protocol:
Seed cancer cells (e.g., A2780 ovarian cancer cells) in a 96-well plate and allow them to adhere overnight.
Treat the cells with a serial dilution of the test inhibitor for a prolonged period (e.g., 72 hours).
Add CellTiter-Glo® reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
Measure the luminescence using a plate reader.
Calculate the percentage of cell viability relative to untreated control cells and plot it against the logarithm of the inhibitor concentration to determine the cellular IC50 value.
SIRT2 Inhibition Assay
Enzymatic Inhibition Assay:
Principle: This assay measures the ability of a compound to inhibit the deacetylation of a fluorogenic acetylated peptide substrate by SIRT2.
Protocol:
Prepare a reaction mixture containing recombinant human SIRT2 enzyme, a fluorogenic acetylated peptide substrate (e.g., a peptide containing an acetylated lysine residue), and NAD+ in a reaction buffer.
Add varying concentrations of the test inhibitor.
Incubate the reaction at 37°C for a set time (e.g., 30 minutes).
Add a developer solution that contains a protease (e.g., trypsin) which cleaves the deacetylated peptide, releasing a fluorescent signal.
Measure the fluorescence intensity using a fluorometer.
Calculate the percentage of inhibition and determine the IC50 value by plotting against the inhibitor concentration.
MAO-B Inhibition Assay
Enzymatic Inhibition Assay:
Principle: This assay measures the inhibition of MAO-B-catalyzed oxidation of a substrate, which can be monitored spectrophotometrically.
Protocol:
Prepare a reaction mixture containing recombinant human MAO-B enzyme in a suitable buffer.
Pre-incubate the enzyme with varying concentrations of the test inhibitor for a specific time at 37°C.
Initiate the reaction by adding a substrate such as kynuramine or benzylamine.
Monitor the change in absorbance at a specific wavelength (e.g., 316 nm for kynuramine) over time using a spectrophotometer.
Calculate the initial reaction rates and determine the percentage of inhibition for each inhibitor concentration.
Determine the IC50 value by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.[7]
Visualizing the Concepts
To better understand the context of these inhibitors, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: The NAMPT-catalyzed step in the NAD+ salvage pathway, the target of 5-(benzyloxy)nicotinic acid derived inhibitors.
Caption: A generalized workflow for determining the IC50 value of an enzyme inhibitor.
Conclusion
The 5-(benzyloxy)nicotinic acid scaffold has proven to be a remarkably fruitful starting point for the development of potent inhibitors against a diverse range of important biological targets. The comparative analysis of IC50 values highlights the impressive potencies that have been achieved, often in the nanomolar range for NAMPT and MAO-B inhibitors. Furthermore, the structure-activity relationship studies underscore the chemical tractability of this scaffold, allowing for fine-tuning of potency and selectivity through systematic modifications. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field, ensuring the generation of robust and reproducible data. As our understanding of the biological roles of these enzymes continues to grow, the 5-(benzyloxy)nicotinic acid scaffold will undoubtedly remain a key platform for the discovery of novel and effective therapeutics.
References
5-((3-Amidobenzyl)oxy)nicotinamides as SIRT2 Inhibitors: A Study of Constrained Analogs. (2023). Molecules, 28(22), 7687. [Link]
Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors. (2022). Scientific Reports, 12(1), 22436. [Link]
IC50 values and confidence intervals of the 5-lipoxygenase inhibitors... - ResearchGate. (n.d.). Retrieved from [Link]
The MAO/ChE inhibition data (IC50) for lead compounds 2 and 3, along... - ResearchGate. (n.d.). Retrieved from [Link]
Activation and inhibition of sirtuins: From bench to bedside. (2024). Medicinal Research Reviews. [Link]
Synthesis, Optimization, and Structure–Activity Relationships of Nicotinamide Phosphoribosyltransferase (NAMPT) Positive Allosteric Modulators (N-PAMs). (2023). Journal of Medicinal Chemistry, 66(24), 16674-16699. [Link]
Recent development of lipoxygenase inhibitors as anti-inflammatory agents. (2017). RSC Advances, 7(53), 33251-33264. [Link]
IC50 values of SIRTi with best deacetylation inhibitory activity against T. cruzi sirtuins. - ResearchGate. (n.d.). Retrieved from [Link]
Sirt5 Deacylation Activities Show Differential Sensitivities to Nicotinamide Inhibition. (2012). PLoS ONE, 7(9), e45183. [Link]
Docking Studies And Designing Of Novel Nicotinic Acid Derivatives As Phospholipase A2 Inhibitors. (2023). Journal of Applied Bioanalysis, 9(3). [Link]
Current Trends in Sirtuin Activator and Inhibitor Development. (2020). Molecules, 25(11), 2713. [Link]
Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. (2020). Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1086-1097. [Link]
inhibition ic50 values: Topics by Science.gov. (n.d.). Retrieved from [Link]
Comparison of IC 50 values for various derivatives of MAO-tested with interaction energy for docking experiment - ResearchGate. (n.d.). Retrieved from [Link]
Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study. (2020). Molecules, 25(14), 3239. [Link]
Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models. (2013). Neoplasia, 15(11), 1314-1329. [Link]
Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment. (2023). Scientific Reports, 13(1), 21338. [Link]
Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study. (2020). Molecules, 25(14), 3239. [Link]
Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). World Journal of Microbiology and Biotechnology, 41(6). [Link]
New class of thio/semicarbazide-based benzyloxy derivatives as selective class of monoamine oxidase-B inhibitors. (2024). Scientific Reports, 14(1), 1. [Link]
In Vitro Enzymatic and Kinetic Studies, and In Silico Drug-Receptor Interactions, and Drug-Like Profiling of the 5-Styrylbenzamide Derivatives as Potential Cholinesterase and β-Secretase Inhibitors with Antioxidant Properties. (2021). Molecules, 26(8), 2359. [Link]
A Senior Application Scientist's Guide to Biological Assay Validation for 5-(Benzyloxy)nicotinic Acid Compounds
Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison and validation framework for biological assays essential in the characterization of 5-(Benzyloxy)nicotin...
Author: BenchChem Technical Support Team. Date: March 2026
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison and validation framework for biological assays essential in the characterization of 5-(Benzyloxy)nicotinic acid compounds. As analogs of nicotinic acid (Niacin), these molecules are presumed to target the G-protein coupled receptor GPR109A (also known as HCAR2), a key regulator of lipid metabolism.[1][2][3] The rigorous validation of assays to probe this interaction is not merely a procedural formality; it is the bedrock upon which reliable, reproducible, and translatable data are built. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring that every assay is a self-validating system.
The GPR109A Signaling Nexus: More Than One Path to a Response
Activation of GPR109A by an agonist like nicotinic acid initiates a bifurcated signaling cascade.[4][5] Understanding these distinct pathways is critical for selecting appropriate assays and interpreting the pharmacological profile of novel compounds such as 5-(Benzyloxy)nicotinic acid derivatives.
The Canonical G-Protein Pathway: GPR109A couples to inhibitory G-proteins (Gαi/o). Upon activation, the Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase. This action reduces the intracellular concentration of the second messenger cyclic AMP (cAMP), a mechanism central to the anti-lipolytic effects observed in adipocytes.[1][6][]
The β-Arrestin Pathway: Following agonist binding and G-protein activation, GPR109A is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins.[4] β-arrestin recruitment is a key mechanism for receptor desensitization and internalization, but it can also initiate a separate wave of G-protein-independent signaling.[8][9][10] This pathway has been linked to some of the unwanted side effects of niacin, such as cutaneous flushing.[5]
A compound's preference for one pathway over the other is known as "biased agonism" and has significant implications for drug development.[11] Therefore, a comprehensive validation strategy must include assays that can independently quantify the activity of both pathways.
Caption: GPR109A dual signaling pathways.
Comparison of Primary Biological Assays
The choice of assay dictates the questions you can answer. For 5-(Benzyloxy)nicotinic acid compounds, a multi-assay approach is essential to build a complete pharmacological picture. Below is a comparison of the most critical assay types.
Assay Type
Principle
Measures
Pros
Cons
Typical Application
cAMP Inhibition Assay
Competitive immunoassay (e.g., HTRF) or bioluminescence (e.g., cAMP-Glo™).[12]
Gαi pathway activation via reduction in forskolin-stimulated cAMP.
Direct measure of canonical pathway; high-throughput; well-established.
Indirect measure of receptor binding; can be affected by off-target effects on adenylyl cyclase.
Primary screening for Gαi agonism; potency (EC50) determination.
β-Arrestin Recruitment Assay
Enzyme fragment complementation (e.g., PathHunter®) or bioluminescence resonance energy transfer (BRET).[8][13]
Proximity of β-arrestin to the activated GPR109A receptor.
Direct measure of β-arrestin engagement; useful for identifying biased agonism; high-throughput.
Requires engineered cell lines; may not always correlate with downstream functional effects.
Measurement of glycerol or free fatty acid release from adipocytes.[1]
The ultimate physiological downstream effect of Gαi activation in a relevant cell type.
High physiological relevance; confirms mechanism of action in a biological system.
Lower throughput; more complex cell culture (adipocyte differentiation); higher variability.
Lead candidate validation; confirmation of in-vitro to in-vivo translation.
The Framework for Assay Validation: A Mandate for Scientific Integrity
Assay validation is the formal process of proving that an analytical method is suitable for its intended purpose.[14] It is a requirement for regulatory submissions and is governed by guidelines from bodies like the International Council for Harmonisation (ICH).[15] A properly validated assay ensures data is accurate, precise, and reproducible.
Caption: General workflow for assay validation.
Core Validation Parameters Explained:
Accuracy: The closeness of the measured value to a true or accepted reference value.[14][16] For cell-based assays, this is often assessed by measuring a known reference standard and determining the percent recovery or relative bias.
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:
Repeatability (Intra-assay precision): Variation within a single assay run.[16]
Intermediate Precision (Inter-assay precision): Variation between different runs, on different days, or with different operators.[14][16] It is typically expressed as the percent coefficient of variation (%CV).
Specificity: The ability of the assay to assess the analyte unequivocally in the presence of components that may be expected to be present.[15] This involves testing structurally unrelated compounds to ensure they do not generate a signal and using a parental cell line (without the receptor) as a negative control.
Linearity & Range: The ability to obtain results that are directly proportional to the concentration of the analyte.[16] For dose-response curves, this relates to the region of the curve between the lower and upper quantitation limits where reliable EC50 values can be determined.
Robustness: A measure of the assay's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., incubation times, temperature).[17] This provides an indication of its reliability during normal usage.
Detailed Experimental Protocols
The following protocols are provided as templates. Crucially, every new assay must be optimized and formally validated under the specific laboratory conditions in which it will be used. [18]
This protocol is designed to measure the ability of a 5-(Benzyloxy)nicotinic acid compound to inhibit adenylyl cyclase and reduce cAMP levels in cells expressing GPR109A.
1. Cell Preparation:
a. Culture HEK293 cells stably expressing human GPR109A in appropriate media.
b. On the day of the assay, harvest cells and resuspend in stimulation buffer to the optimized cell density (e.g., 2,000 cells/well).
2. Compound Preparation:
a. Perform serial dilutions of the test compounds (e.g., 5-(Benzyloxy)nicotinic acid analogs) and the reference standard (Nicotinic Acid) in stimulation buffer to create a 10-point dose-response curve.
b. Prepare a vehicle control (e.g., DMSO).
3. Assay Execution:
a. Dispense cells into a 384-well assay plate.
b. Add the diluted compounds or controls to the respective wells.
c. Add a solution of the adenylyl cyclase activator, Forskolin, to all wells (except for the negative control) to stimulate cAMP production.[19] The final concentration of Forskolin must be optimized to produce a robust signal (typically the EC80).
d. Incubate the plate for the optimized time (e.g., 30 minutes) at room temperature.
4. Detection:
a. Add the HTRF cAMP detection reagents (cAMP-d2 and anti-cAMP-cryptate) as per the manufacturer's instructions (e.g., Revvity).[19]
b. Incubate for 60 minutes at room temperature to allow the competitive binding to reach equilibrium.
c. Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
5. Data Analysis:
a. Calculate the 665/620 ratio for each well.
b. Convert ratios to cAMP concentration using a standard curve.
c. Normalize the data as a percentage of the Forskolin-stimulated response (0% inhibition) and the basal response (100% inhibition).
d. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the EC50 value.[1]
This protocol measures the recruitment of β-arrestin to GPR109A using an enzyme fragment complementation (EFC) technology.[8]
1. Cell Preparation:
a. Use a commercially available PathHunter® cell line co-expressing GPR109A tagged with ProLink™ (PK) and β-arrestin tagged with Enzyme Acceptor (EA).
b. Plate the cells in a 384-well assay plate and incubate overnight to form a monolayer.
2. Compound Addition:
a. Prepare serial dilutions of test compounds and a reference agonist.
b. Remove the culture medium from the cells and add the diluted compounds.
3. Incubation:
a. Incubate the plate at 37°C for the optimized time (e.g., 90 minutes). This allows for receptor activation and subsequent β-arrestin recruitment, forcing the complementation of the PK and EA enzyme fragments.[8]
4. Detection:
a. Add the PathHunter® detection reagent solution, which contains the substrate for the complemented β-galactosidase enzyme.
b. Incubate for 60 minutes at room temperature to allow the chemiluminescent signal to develop.
5. Data Analysis:
a. Read the luminescence on a standard plate reader.
b. Normalize the data to the vehicle control (0% activation) and a maximal response from a reference agonist (100% activation).
c. Plot the percent activation against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50.
Data Interpretation: A Comparative View
To effectively compare novel 5-(Benzyloxy)nicotinic acid compounds, data should be collated into a clear, comparative format. The table below illustrates how to present validation data for two hypothetical analogs against the reference compound, Nicotinic Acid.
Compound
cAMP Inhibition Assay
β-Arrestin Recruitment Assay
Functional Lipolysis Assay
Bias Factor (vs. cAMP)
EC50 (nM)
EC50 (nM)
EC50 (nM)
Nicotinic Acid (Reference)
120
250
300
1.0 (Reference)
Compound A
85
950
150
0.4 (Balanced/Slight G-protein bias)
Compound B
350
150
> 10,000
3.1 (β-Arrestin biased)
Interpreting the Data:
Compound A shows higher potency than Nicotinic Acid in the G-protein pathway (cAMP) and the functional assay (Lipolysis), with significantly weaker activity in the β-arrestin pathway. This suggests it may be a G-protein biased agonist, a potentially desirable profile to enhance therapeutic effects while minimizing side effects associated with β-arrestin signaling.
Compound B is more potent in the β-arrestin assay than the cAMP assay and shows very little activity in the functional lipolysis assay. This compound is a β-arrestin biased agonist and would likely not be a successful therapeutic candidate for lipid modification.
Conclusion
The validation of biological assays for 5-(Benzyloxy)nicotinic acid compounds is a multidimensional task that requires a deep understanding of the underlying biology of the GPR109A receptor. A successful drug discovery campaign relies not just on a single data point, but on a carefully constructed, cross-validated dataset. By employing a suite of assays targeting both the G-protein and β-arrestin pathways, and anchoring these findings with a physiologically relevant functional assay, researchers can build a comprehensive pharmacological profile. Adherence to rigorous validation principles, grounded in authoritative guidelines, ensures the integrity of this data, providing a solid foundation for advancing the most promising therapeutic candidates.
References
Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI. Available from: [Link]
New Insights into Arrestin Recruitment to GPCRs - PMC - NIH. Available from: [Link]
Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC. Available from: [Link]
Analytical Methods for Cell Therapies: Method Development and Validation Challenges. Available from: [Link]
ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment - Frontiers. Available from: [Link]
Niacin fine-tunes energy homeostasis through canonical GPR109A signaling | bioRxiv. Available from: [Link]
The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival | Cancer Research - AACR Journals. Available from: [Link]
GPR109A and Vascular Inflammation - PMC - NIH. Available from: [Link]
The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism - MDPI. Available from: [Link]
Nicotinic acid - Wikipedia. Available from: [Link]
Nicotinic Acid: Pharmacological Effects and Mechanisms of Action - Annual Reviews. Available from: [Link]
Cell based assays – Assay Development and Validation | Skanda Life Sciences. Available from: [Link]
Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC. Available from: [Link]
Critical steps when validating an assay or analytical method for cell and gene therapy products - European Pharmaceutical Review. Available from: [Link]
Nicotinic acid – Knowledge and References - Taylor & Francis. Available from: [Link]
Analytical method validation for cell-based potency assays - Sterling Pharma Solutions. Available from: [Link]
Design and Validate a GMP Cell Based Assay - Marin Biologic Laboratories. Available from: [Link]
Niacin - Linus Pauling Institute - Oregon State University. Available from: [Link]
Recent progress in assays for GPCR drug discovery - American Journal of Physiology. Available from: [Link]
Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy - PMC. Available from: [Link]
Structures of GPR109A agonists presented herein with compound... - ResearchGate. Available from: [Link]
cAMP Assay to measure Odorant Receptor Activation | Protocol Preview - YouTube. Available from: [Link]
Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution - PMC. Available from: [Link]
Anti-GPCR antibodies approved by the US FDA or subject to clinical trial. - ResearchGate. Available from: [Link]
Assay Development and Validation for Immunogenicity Testing of Therapeutic Protein Products - Food and Drug Administration. Available from: [Link]
Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation | ACS Measurement Science Au. Available from: [Link]
Best Practices in qPCR and dPCR Validation in Regulated Bioanalytical Laboratories - BioAgilytix. Available from: [Link]
Structural Elucidation of 5-(Benzyloxy)nicotinic Acid Complexes: A Comparative Guide to Crystallization and Analytical Platforms
As a Senior Application Scientist specializing in structural biology and rational drug design, I frequently encounter challenges in resolving the 3D architectures of metal-chelating pharmacophores. 5-(Benzyloxy)nicotinic...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in structural biology and rational drug design, I frequently encounter challenges in resolving the 3D architectures of metal-chelating pharmacophores. 5-(Benzyloxy)nicotinic acid and its derivatives are paramount in modern antiviral pharmacology, serving as the critical precursor and structural backbone for second-generation HIV-1 integrase strand transfer inhibitors (INSTIs) like[1].
The biological efficacy of these compounds hinges on their ability to form stable coordination complexes with two Mg²⁺ ions in the catalytic active site of the viral integrase, thereby blocking the insertion of viral DNA into the host genome[2]. To rationally design next-generation INSTIs, researchers must isolate and analyze the crystal structures of these ligand-metal complexes.
This guide objectively compares the performance of various crystallization techniques and analytical platforms used to elucidate the crystal structure of 5-(benzyloxy)nicotinic acid complexes, providing field-proven protocols and supporting experimental data.
Mechanistic Grounding: The Chelation Paradigm
Before comparing analytical methods, we must understand the causality of the molecule's behavior. The 5-(benzyloxy)nicotinic acid scaffold possesses a highly localized electron density across its oxygen-rich functional groups, driving spontaneous metal coordination. The bulky benzyloxy moiety dictates the steric constraints and lipophilic packing in the crystal lattice, which often complicates the isolation of diffraction-quality crystals during the synthesis of[3],[4].
Mechanism of HIV-1 integrase inhibition via Mg2+ chelation by 5-(benzyloxy)nicotinic acid.
Obtaining diffraction-quality single crystals of 5-(benzyloxy)nicotinic acid-metal complexes is notoriously difficult due to the rapid precipitation kinetics driven by strong π-π stacking of the benzyl rings. We compare three primary crystallization techniques to determine the optimal pathway for structural analysis.
Crystallization Method
Nucleation Time
Avg. Crystal Size
Twinning Rate
SCXRD Suitability
Primary Limitation
Vapor Diffusion
7–14 days
0.15 mm
< 10%
Optimal
Highly sensitive to ambient temperature fluctuations.
High heat risks ligand decarboxylation and degradation.
Verdict:Vapor Diffusion is the superior method. By allowing an antisolvent (like diethyl ether) to slowly diffuse into the mother liquor, the system maintains a controlled supersaturation gradient. This prevents the rapid, chaotic aggregation of the benzyloxy groups, yielding pristine single crystals.
Comparative Analysis 2: Analytical Platforms
Once a solid state is achieved, selecting the correct analytical platform is critical for extracting actionable structural data.
Analytical Platform
Resolution Limit
Sample Requirement
Key Structural Insight
Operational Limitation
SCXRD (Bruker D8 / Rigaku)
< 0.8 Å
Single crystal (>0.05 mm)
Absolute stereochemistry, exact bond lengths/angles.
Requires flawless, untwinned single crystals.
PXRD (Powder Diffraction)
~ 2.0 Å
Powder (10–50 mg)
Phase purity, bulk material confirmation.
Cannot easily solve de novo 3D structures.
ssNMR (Solid-State NMR)
N/A
Powder (30–100 mg)
Local coordination environment, H-bonding dynamics.
Lacks long-range 3D atomic coordinates.
Verdict:Single-Crystal X-Ray Diffraction (SCXRD) remains the gold standard for rational drug design, as it provides the exact 3D atomic coordinates required for in silico docking studies against the HIV-1 integrase active site. PXRD and ssNMR should be utilized as orthogonal validation tools to ensure the single crystal is representative of the bulk synthesized powder.
Experimental Protocols: A Self-Validating System
To ensure trustworthiness and reproducibility, the following protocols detail the optimized workflow for synthesizing, crystallizing, and analyzing the Mg²⁺ complex of 5-(benzyloxy)nicotinic acid.
Experimental workflow for the synthesis and structural analysis of metal complexes.
Protocol 1: Synthesis and Vapor Diffusion Crystallization
Ligand Preparation: Dissolve 0.5 mmol of 5-(benzyloxy)nicotinic acid in 10 mL of a DMF/Methanol (1:1 v/v) solvent mixture.
Causality: DMF disrupts premature intermolecular hydrogen bonding, while methanol provides a protic environment necessary for metal solvation.
Metal Coordination: Add 0.5 mmol of Mg(NO₃)₂·6H₂O dropwise under continuous stirring at ambient temperature. Adjust the pH to 6.5 using dilute NaOH.
Causality: Precise pH adjustment deprotonates the carboxylic acid, actively priming the chelation site for the Mg²⁺ ion without precipitating magnesium hydroxide.
Vapor Diffusion Setup: Transfer 2 mL of the complex solution into a 5 mL inner glass vial. Place this vial inside a larger 20 mL closed chamber containing 10 mL of diethyl ether (antisolvent).
Incubation: Seal the outer chamber tightly with parafilm and incubate at a stable 20°C for 7–14 days.
Causality: The high vapor pressure of diethyl ether allows it to slowly diffuse into the DMF/MeOH solution. This gradually lowers the solubility limit, promoting the nucleation of high-quality single crystals while suppressing the kinetic trapping that leads to twinning.
Protocol 2: SCXRD Data Collection and Structure Solution
Crystal Harvesting: Submerge the mother liquor containing the crystals in Paratone-N oil.
Causality: The oil displaces the solvent, preventing crystal degradation from rapid solvent evaporation and protecting the highly hygroscopic Mg²⁺ coordination sphere from atmospheric moisture.
Mounting: Using a polarized light microscope, select an optically clear, untwinned single crystal (approx. 0.15 × 0.10 × 0.05 mm). Mount it onto a MiTeGen loop and transfer immediately to the diffractometer goniometer under a 100 K nitrogen cold stream.
Data Collection: Utilize a microfocus Cu-Kα radiation source (λ = 1.54184 Å). Collect data using a rigorous ω-scan strategy with 0.5° frame widths to ensure high redundancy and completeness.
Structure Solution: Integrate the raw data and apply a multi-scan absorption correction (e.g., SADABS). Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL) via the Olex2 graphical interface. Ensure all hydrogen atoms on the benzyloxy ring are placed in calculated positions and refined using a riding model.
References
Johns, B. A., et al. "Carbamoyl Pyridone HIV-1 Integrase Inhibitors 3. A Diastereomeric Approach to Chiral Nonracemic Tricyclic Ring Systems and the Discovery of Dolutegravir (S/GSK1349572) and (S/GSK1265744)." Journal of Medicinal Chemistry, ACS Publications, 2013.
URL: [Link]
"Polycyclic carbamoylpyridone derivative having hiv integrase inhibitory activity." US Patent Application Publication US 2016/0207939 A1, United States Patent and Trademark Office, 2016.
Liao, C., et al. "Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity." Current Topics in Medicinal Chemistry, NIH PubMed Central (PMC), 2015.
URL: [Link]
5-(Benzyloxy)nicotinic Acid: Definitive Disposal & Safety Guide
Executive Summary: Immediate Action Directives For the researcher requiring immediate guidance, this section outlines the non-negotiable "Do's and Don'ts" for handling 5-(Benzyloxy)nicotinic acid waste. Category Directiv...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: Immediate Action Directives
For the researcher requiring immediate guidance, this section outlines the non-negotiable "Do's and Don'ts" for handling 5-(Benzyloxy)nicotinic acid waste.
Category
Directive
Primary Disposal Method
High-Temperature Incineration . Do not landfill.
Drain Disposal
STRICTLY PROHIBITED . Do not flush down laboratory sinks, regardless of dilution.[1]
Waste Stream
Segregate as Solid Organic Waste (if powder) or Non-Halogenated Organic Solvent Waste (if dissolved in DMSO/Methanol).
Compatibility
INCOMPATIBLE with strong oxidizers (e.g., Nitric Acid, Perchlorates) and Strong Bases.[1]
RCRA Status
Not P- or U-listed. Classify as Non-Regulated Chemical Waste unless mixed with listed solvents, but treat as Hazardous for internal safety.[1]
Chemical Identity & Hazard Profile[2][3][4][5][6][7]
Understanding the physicochemical properties is the foundation of a safe disposal plan. The lipophilic benzyloxy group attached to the pyridine ring increases this compound's persistence compared to simple nicotinic acid.
Physicochemical Properties Table[2]
Property
Data
Relevance to Disposal
Chemical Name
5-(Benzyloxy)nicotinic acid
Identifier for manifests.
CAS Number
263270-34-4
Required for waste labeling.
Molecular Formula
C₁₃H₁₁NO₃
Nitrogen content requires incineration with scrubber (NOx control).
As a Senior Application Scientist, I must clarify the regulatory status. Many researchers assume all lab chemicals are "Hazardous Waste" by law, but the distinction matters for your facility's generator status.[1]
Listed Waste Check: 5-(Benzyloxy)nicotinic acid is not found on the EPA's P-list (Acutely Hazardous) or U-list (Toxic).
Characteristic Waste Check:
Ignitability (D001): No (Solid).
Corrosivity (D002): Only if in aqueous solution with pH
Toxicity (D004-D043): Does not contain heavy metals or specific regulated organics like pyridine (pure) above regulatory levels.
Disposal Workflows
The following diagrams and protocols detail the operational steps for disposal.
Disposal Decision Tree (Visualization)
Figure 1: Decision logic for segregating 5-(Benzyloxy)nicotinic acid waste streams based on physical state and solvent matrix.
Detailed Protocols
Protocol A: Solid Waste (Pure Compound)
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Avoid narrow-neck bottles to prevent dust generation during transfer.
Transfer:
Wear Nitrile gloves, safety glasses, and a lab coat.[1]
If handling >10g, use a powder hood or local exhaust ventilation.[1]
Transfer the solid gently to avoiding lofting dust.[9]
Labeling:
Chemical Name: "5-(Benzyloxy)nicotinic acid" (Do not use abbreviations like "5-BNA").
Researchers often dissolve this compound in DMSO or Methanol for biological assays.
Segregation:
DMSO/Methanol/Ethanol solutions: Dispose of in the Non-Halogenated Organic waste stream.
DCM/Chloroform solutions: Dispose of in the Halogenated Organic waste stream.
Compatibility Check: Ensure the waste container does NOT contain strong oxidizers (e.g., Nitric Acid waste). The pyridine ring is stable, but organic acids can react violently with oxidizing acids.[1]
Safety & Compatibility (The "Why")
Trust in a safety protocol comes from understanding the causality of the hazards.
Chemical Incompatibility Matrix
Chemical Class
Compatibility
Mechanism of Hazard
Strong Oxidizers (Nitric Acid, Peroxides)
INCOMPATIBLE
Potential for violent oxidation of the benzyloxy group; fire/explosion risk.
Strong Bases (NaOH, KOH)
Caution
Exothermic acid-base neutralization.[1] While not explosive, rapid mixing can cause boiling/splashing.[1]
Reducing Agents
Generally Compatible
No immediate violent reaction expected under ambient conditions.
Emergency Response (Spills)
Isolation: Mark the area. If dust is airborne, evacuate the lab for 15 minutes to allow settling.[1]
Solid: Do not dry sweep. Cover with wet paper towels (dampened with water) to suppress dust, then scoop into a waste bag.[1]
Liquid: Absorb with vermiculite or chem-pads.
Decontamination: Wipe surface with 10% ethanol followed by soap and water.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 18422069, 5-(Benzyloxy)nicotinic acid. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[11] Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[6][2][10] Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
CAS Number: 263270-34-4
Chemical Family: Pyridinecarboxylic Acid Derivative
Primary Application: Pharmaceutical Intermediate (Drug Discovery/Synthesis)[1]
Executive Summary: The Safety Philosophy
Handling 5-(Benzyloxy)nicotinic acid requires a shift from generic safety protocols to a specific understanding of its physicochemical behavior. As a pyridine derivative with a lipophilic benzyloxy tail, this compound presents a dual risk profile: the respiratory irritancy typical of nicotinic acids and enhanced dermal permeability due to increased lipophilicity.
This guide moves beyond compliance to establish a self-validating safety system . Your goal is not just to wear PPE, but to construct a barrier that accounts for the compound’s specific migration pathways—dust generation during weighing and solvent-facilitated absorption during synthesis.
Part 1: Hazard Architecture & Risk Assessment
To select the right PPE, we must first understand the "Enemy."
Hazard Vector
Mechanism of Action
Critical Risk Factor
Inhalation
Mucosal Irritation: Pyridine nitrogen and carboxylic acid moiety can protonate/deprotonate in moist mucous membranes, causing immediate irritation (STOT SE 3).
Dust Generation: The solid powder is often electrostatic. Fine particulates can bypass standard surgical masks.
Dermal Contact
Enhanced Absorption: Unlike hydrophilic nicotinic acid, the benzyloxy group adds significant lipophilicity (LogP increase), potentially facilitating transport across the stratum corneum.
Solvent Carrier Effect: When dissolved in organic solvents (DCM, DMF), skin permeation rates increase exponentially.
Ocular
Corrosive Potential: Acidic nature (pKa ~3-4 for the acid) can cause severe eye irritation or damage upon contact with the cornea.
Rubbing Transfer: Contaminated gloves touching the face is the #1 cause of ocular exposure in solid handling.
Part 2: The PPE Firewall (Equipment Matrix)
This matrix is designed to provide redundancy. If one barrier fails, the next captures the hazard.
Core PPE Requirements[2][3]
Zone
Equipment
Technical Specification & Rationale
Respiratory
Engineering Control (Primary)
Certified Chemical Fume Hood. Work must be performed at >100 fpm face velocity. The sash should be kept at the lowest working height to create a physical shield against dust.
Respirator (Secondary)
N95 or P100 Half-Face Respirator. Required only if weighing outside a hood. Surgical masks are insufficient as they do not seal against fine organic dusts.
Dermal (Hand)
Glove Configuration A (Solid)
Single Nitrile (min 0.11 mm thickness). Adequate for dry powder handling. Inspect for pinholes before use.
Glove Configuration B (Solution)
Double Gloving or Laminate Barrier. When dissolved in penetrating solvents (e.g., Dichloromethane), standard nitrile degrades in <5 mins. Use Silver Shield® or double-glove, changing the outer pair immediately upon splash.
Ocular
Eye Protection
Chemical Splash Goggles (Indirect Vent). Preferred over safety glasses because fine dust can circulate behind open-sided glasses.
Body
Protective Clothing
High-Neck Lab Coat (Cotton/Poly blend). Ensure the collar is snapped shut to prevent dust accumulation on the neck/chest area.
Part 3: Operational Handling Protocol
Phase 1: Weighing & Transfer (Highest Risk)
The majority of exposure events occur during the transfer of dry solids due to static charge and aerosolization.
Static Neutralization: Place an ionizing bar or anti-static gun near the balance if available. 5-(Benzyloxy)nicotinic acid powder is prone to static cling, which causes "jumping" particles.
The "Tunnel" Technique: Do not pour from high heights. Use a long-neck weighing funnel or spatula to deposit the solid deep into the receiving vessel.
Draft Protection: Turn off local balance fans that might blow the powder. Rely on the fume hood's laminar flow, but work at least 6 inches inside the sash.
Phase 2: Reaction Setup
Solvent Addition: Add solvent slowly down the side of the vessel to wet the powder without kicking up a dust plume.
Dissolution Check: Once dissolved, the inhalation risk drops, but the dermal risk spikes . Treat the solution as a high-permeability hazard.
Phase 3: Decontamination
Wet Wipe Down: Do not dry sweep spilled powder. This generates more dust.[2] Cover minor spills with a wet paper towel (water/surfactant), then wipe up.
Glove Removal: Use the "beak" method (pulling one glove off using the other) to ensure the exterior of the gloves never touches your skin. Wash hands with soap and cool water (warm water opens pores) immediately after.
Part 4: Workflow Visualization
The following diagram illustrates the "Safe Handling Lifecycle," emphasizing the decision points where PPE must be verified.
Figure 1: Decision logic for PPE selection based on the physical state of 5-(Benzyloxy)nicotinic acid.
Part 5: Disposal Strategy
Disposal must comply with RCRA (Resource Conservation and Recovery Act) guidelines for pyridine derivatives.
Categorization: Classify as "Hazardous Waste - Organic Solid/Liquid." Do not mix with oxidizers.
Container: Collect in a dedicated, sealable container (HDPE or Glass). Label clearly with the full chemical name (no abbreviations).
Destruction Method: The preferred method for pyridine derivatives is High-Temperature Incineration equipped with a scrubber to neutralize nitrogen oxides (NOx) released during combustion.
Prohibition:NEVER dispose of down the sink. Pyridine derivatives are toxic to aquatic life and difficult for municipal water treatment plants to degrade.
References
PubChem. (n.d.). 5-(Benzyloxy)nicotinic acid (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
American Chemical Society. (2015). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]